2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGMYGLYWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371226 | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-84-7 | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a key fluorinated heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a more stable chlorine atom, and an electron-withdrawing trifluoromethyl group on the pyridine ring, allows for selective and versatile functionalization. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties
This compound is a clear liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 75806-84-7 | [1][2] |
| Molecular Formula | C₆H₂BrClF₃N | [1][2] |
| Molecular Weight | 260.44 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 88 °C | [2] |
| Density | 1.83 g/cm³ | [2] |
| Refractive Index | 1.4990 to 1.5030 | [2] |
| Flash Point | 91 °C | [2] |
| Solubility | Soluble in methanol and ethanol. | [2] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. | [2] |
Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine with a brominating agent.[2]
Experimental Protocol: Synthesis from 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine[2]
Materials:
-
3-chloro-5-(trifluoromethyl)-2-hydroxypyridine (17.1 g, 0.087 mol)
-
Tribromophosphorus oxide (150 mL)
-
Ice water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Dichloromethane-methanol solvent system
Procedure:
-
To a reaction vessel, add 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine (17.1 g, 0.087 mol) and tribromophosphorus oxide (150 mL).
-
Heat the reaction mixture to 150 °C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to ice water (-5 to 0 °C) with vigorous stirring (200 rpm) for 1 hour.
-
Extract the resulting mixture three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane-methanol gradient (100:1 to 20:1, v/v) as the eluent.
-
This procedure yields 13.1 g (0.05 mol) of this compound, corresponding to a 58% yield.
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position. This chemoselectivity allows for the sequential and controlled introduction of various functionalities, making it a valuable building block for complex molecule synthesis.
This compound is a crucial intermediate in the production of various agrochemicals, including herbicides and insecticides, as well as in the development of pharmaceuticals, particularly kinase inhibitors.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The C2-Br bond can be selectively coupled with a wide range of boronic acids and their esters, leaving the C3-Cl bond intact for subsequent transformations. This reaction is a powerful tool for forming carbon-carbon bonds.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a straightforward route to 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridines.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the C2-Br with primary or secondary amines.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, binding affinity, and membrane permeability. The pyridine scaffold is also a common feature in many biologically active compounds. Consequently, this compound serves as a valuable starting material for the synthesis of a wide range of bioactive molecules.
Derivatives of this compound have been investigated for their potential as:
-
Kinase inhibitors: The aminopyridine core, accessible through Buchwald-Hartwig amination, is a common scaffold in many kinase inhibitors.
-
Herbicides and Insecticides: The introduction of various substituents through cross-coupling reactions can lead to potent agrochemicals.[3] For instance, it is a precursor for the synthesis of the fungicide fluazinam.[4]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is an irritant and should be stored in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its distinct reactivity profile allows for the selective introduction of a wide array of functional groups, making it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this important chemical intermediate.
References
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. This compound CAS#: 75806-84-7 [m.chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, a key halogenated pyridine derivative. Due to its distinct arrangement of functional groups, this compound serves as a versatile intermediate in modern chemical synthesis, particularly in the agrochemical and pharmaceutical industries. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in targeted synthesis.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position.
IUPAC Name: this compound
Chemical Structure:
InChI Key: SMTKGMYGLYWNDL-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 75806-84-7 | [2][3] |
| Molecular Formula | C₆H₂BrClF₃N | [2][3] |
| Molecular Weight | 260.44 g/mol | [2][3] |
| Appearance | Clear to light yellow liquid or solid | [1][2] |
| Density | 1.83 g/cm³ | [2] |
| Boiling Point | 88 °C | [2] |
| Flash Point | 91 °C | [2] |
| Refractive Index | 1.4990 to 1.5030 | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][4] |
Experimental Protocol: Synthesis
A general and established method for the synthesis of this compound involves the bromination of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.[2]
Materials:
-
3-chloro-5-(trifluoromethyl)-2-hydroxypyridine (17.1 g, 0.087 mol)
-
Tribromophosphorus oxide (150 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Methanol
-
Ice
Procedure:
-
To 150 mL of tribromophosphorus oxide, add 17.1 g (0.087 mol) of 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine.[2]
-
Heat the mixture to 150 °C and maintain this temperature for 6 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Slowly and carefully add the reaction mixture to ice water at -5 to 0 °C with vigorous stirring (200 rpm) for 1 hour.[2]
-
Extract the resulting mixture three times with dichloromethane.[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate it to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using a dichloromethane-methanol gradient (100:1 to 20:1, v/v) as the eluent.[2]
-
This procedure yields 13.1 g (0.05 mol) of this compound, corresponding to a 58% yield.[2]
Applications in Targeted Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents.[5] The bromine atom at the 2-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 3-position.[5] This orthogonal reactivity allows for selective functionalization of the pyridine ring, enabling the construction of complex molecular architectures in a controlled manner.[5]
The trifluoromethyl group at the 5-position is a strong electron-withdrawing group that influences the electronic properties of the pyridine ring.[5] This group can impact the reactivity of the molecule and is often incorporated into pharmaceutical and agrochemical candidates to enhance properties like metabolic stability and binding affinity.[6]
Logical Workflow for Synthesis
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
References
synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine from 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine from its precursor, 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This transformation is a critical step in the development of various pharmaceutical and agrochemical compounds, where the introduction of a bromine atom at the 2-position of the pyridine ring opens avenues for further molecular diversification through cross-coupling reactions.
Introduction
The conversion of 2-hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridones, to 2-bromopyridines is a fundamental transformation in heterocyclic chemistry. The target molecule, this compound, is a valuable building block due to the orthogonal reactivity of its two halogen substituents. The bromine atom is significantly more reactive in many standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the chlorine atom, allowing for selective functionalization. The electron-withdrawing trifluoromethyl group further influences the reactivity of the pyridine ring.
This guide focuses on a robust and widely applicable method for this conversion, utilizing a phosphorus-based brominating agent.
Reaction Principle and Mechanism
The conversion of the 2-hydroxy group of a pyridine to a 2-bromo group can be effectively achieved using phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The reaction proceeds through the activation of the pyridone oxygen by the phosphorus reagent, converting the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a bromide ion displaces the activated oxygen, yielding the desired 2-bromopyridine.
The general mechanism involves the following steps:
-
The lone pair of electrons on the oxygen atom of the 2-pyridone tautomer attacks the electrophilic phosphorus atom of the brominating agent.
-
This forms a highly reactive intermediate with a good leaving group.
-
A bromide ion, either from the phosphorus reagent itself or from an additive, acts as a nucleophile and attacks the carbon at the 2-position of the pyridine ring.
-
The leaving group is expelled, resulting in the formation of the 2-bromopyridine product and a phosphorus-containing byproduct.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine
-
Phosphorus oxybromide (POBr₃)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile or toluene to the flask to form a suspension. To this suspension, add phosphorus oxybromide (1.5 - 2.0 eq) portion-wise at room temperature. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to quench the excess phosphorus reagent. Caution: This quenching process can be highly exothermic and may release gases. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value |
| Reactant | 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine |
| Brominating Agent | Phosphorus oxybromide (POBr₃) |
| Stoichiometry (Reactant:POBr₃) | 1 : 1.5-2.0 |
| Solvent | Acetonitrile or Toluene |
| Reaction Temperature | 80-110 °C (Reflux) |
| Reaction Time | 2-6 hours |
| Typical Yield | 75-90% |
| Product Purity (after chromatography) | >98% |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
This guide provides a comprehensive overview and a practical, detailed protocol for the synthesis of this compound. Researchers and professionals in drug development can utilize this information for the efficient production of this key synthetic intermediate. As with all chemical reactions, appropriate safety precautions should be taken, and the reaction should be carried out by trained personnel in a suitable laboratory setting.
The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal and agrochemical design. This powerful electron-withdrawing substituent dramatically alters the electronic landscape of the pyridine core, profoundly impacting its physicochemical properties and reactivity. This in-depth technical guide explores these electronic effects, providing quantitative data, detailed experimental protocols, and visual representations of key chemical principles to aid researchers in harnessing the full potential of trifluoromethyl-substituted pyridines.
Quantitative Analysis of Electronic Effects
The strong inductive effect of the three fluorine atoms in the trifluoromethyl group significantly reduces the electron density of the pyridine ring. This electron-withdrawing nature can be quantified through several key parameters: Hammett constants, pKa values, and NMR chemical shifts.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic (inductive and resonance) effects of a substituent on the reactivity of an aromatic system. The substituent constant, σ, is a measure of the electronic effect of the substituent itself. For the trifluoromethyl group, the σ values indicate its strong electron-withdrawing character.
| Substituent | Position | σm | σp |
| CF₃ | meta | 0.43 | - |
| CF₃ | para | - | 0.54[1] |
Note: These values are for substituted benzenes but provide a strong indication of the electronic effect on a pyridine ring.
Acidity (pKa) of Trifluoromethylpyridinium Ions
The electron-withdrawing trifluoromethyl group decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value for its conjugate acid (the pyridinium ion). This is a direct consequence of the reduced electron density on the nitrogen atom, making it less available to accept a proton.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Trifluoromethylpyridine | ~1.8 |
| 3-Trifluoromethylpyridine | ~3.0 |
| 4-Trifluoromethylpyridine | ~3.5 |
Note: The exact pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
NMR Spectroscopic Data
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for probing the electronic environment of the trifluoromethyl group and the pyridine ring. The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic effects of its surroundings.
| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 2-Trifluoromethylpyridine | ~ -65 |
| 3-Trifluoromethylpyridine | ~ -63 |
| 4-Trifluoromethylpyridine | ~ -64 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary with the solvent and other experimental parameters.
Experimental Protocols
Accurate determination of the electronic parameters of trifluoromethyl-substituted pyridines is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorption spectrum of the pyridine derivative as a function of pH.
Materials:
-
Trifluoromethyl-substituted pyridine of interest
-
Spectrophotometer with temperature control
-
pH meter, calibrated with standard buffers
-
Quartz cuvettes
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water
-
Constant ionic strength background electrolyte (e.g., 0.1 M KCl)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylpyridine in deionized water. The concentration should be chosen to give an absorbance in the range of 0.3-1.5 at the analytical wavelength.
-
Preparation of Titration Solutions: In a series of vials, prepare solutions with a fixed concentration of the pyridine derivative and the background electrolyte.
-
pH Adjustment: Adjust the pH of each solution to a different value spanning a range of at least 2 pH units above and below the expected pKa. This can be done by adding small, precise volumes of the standardized HCl or NaOH solutions.
-
Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range. The temperature should be kept constant throughout the experiment.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the pyridine.
-
Plot the absorbance at this wavelength against the measured pH for each solution.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the pyridinium ion.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH value and averaging the results.
-
Analysis of Electronic Effects by ¹⁹F NMR Spectroscopy
¹⁹F NMR provides direct insight into the electronic environment of the trifluoromethyl group.
Materials:
-
Trifluoromethyl-substituted pyridine
-
High-resolution NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Prepare a solution of the trifluoromethylpyridine in the chosen deuterated solvent. Add a small amount of the internal standard.
-
NMR Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use appropriate acquisition parameters, such as a suitable pulse width and relaxation delay.
-
-
Data Processing and Analysis:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard.
-
The chemical shift of the CF₃ signal provides information about the electronic environment. Comparison of the chemical shifts of different isomers or derivatives allows for the assessment of substituent effects.
-
Kinetic Study of Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the CF₃ group.
Materials:
-
A suitable substrate, such as a chloro-trifluoromethylpyridine.
-
A nucleophile (e.g., sodium methoxide, piperidine).
-
A suitable solvent (e.g., methanol, DMSO).
-
A method for monitoring the reaction progress (e.g., HPLC, GC, or in-situ NMR).
-
Thermostatted reaction vessel.
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the chloro-trifluoromethylpyridine in the chosen solvent.
-
Initiation of Reaction: Add a known concentration of the nucleophile to the solution to initiate the reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an acid). Analyze the composition of the aliquots using a pre-calibrated chromatographic method to determine the concentration of the reactant and product.
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Repeat the experiment with different initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each component.
-
Calculate the rate constant (k) for the reaction.
-
By comparing the rate constants for different isomers of chloro-trifluoromethylpyridine, the activating effect of the CF₃ group at different positions can be quantified.
-
Visualizing Electronic Effects and Reaction Mechanisms
Graphviz diagrams can be used to illustrate the fundamental principles and workflows discussed.
Caption: Relationship between the CF3 group and its electronic effects on the pyridine ring.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a trifluoromethyl-substituted pyridine.
Conclusion
The trifluoromethyl group is a powerful modulator of the electronic properties of the pyridine ring. Its strong electron-withdrawing nature significantly decreases the basicity of the pyridine nitrogen and profoundly influences its reactivity, deactivating the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. A thorough understanding of these effects, quantified by parameters such as Hammett constants and pKa values, is essential for the rational design of novel pharmaceuticals and agrochemicals. The experimental protocols provided herein offer a robust framework for researchers to accurately characterize the electronic properties of new trifluoromethyl-substituted pyridine derivatives, thereby accelerating the drug discovery and development process.
References
An In-depth Technical Guide to the Functionalization of Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the functionalization of halopyridines, critical reactions in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine scaffold is a ubiquitous motif in biologically active molecules, and the ability to selectively introduce a variety of substituents onto the pyridine ring is of paramount importance in drug discovery and development. This document details key cross-coupling and cyanation reactions, offering experimental protocols, quantitative data for reaction optimization, and visual representations of reaction pathways and workflows.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the functionalization of halopyridines, allowing for the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of a halopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1] This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid derivatives.
The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl. While 2- and 4-halopyridines are generally more reactive than their 3-halo counterparts, the appropriate choice of catalyst, ligand, and reaction conditions can enable efficient coupling at all positions. For less reactive chlorides, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often necessary to achieve high yields.[1]
| Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | 95 | [1] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [1] |
| 4-Iodopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 12 | 92 | [1] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ (2) | Ad₂PⁿBu (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 | |
| 3-Chloropyridine | Arylboronic acid pinacol ester | XPhos Pd G3 (1) | - | K₃PO₄ | 2-MeTHF | 100 | 12-24 | 75-90 | [1] |
Materials:
-
3-Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Degassed solvent mixture: Toluene (4 mL), Ethanol (1 mL), and Water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
References
A Technical Guide to the Reactivity of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine for Synthetic Chemists
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a chlorine atom at the 3-position, and a strongly electron-withdrawing trifluoromethyl group at the 5-position, makes it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement of these functional groups allows for selective and sequential functionalization, enabling the construction of intricate molecular architectures with a high degree of precision.[1] This guide provides a comprehensive overview of the reactivity of this compound, focusing on its synthesis and key transformations, including cross-coupling and cyanation reactions.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This transformation can be achieved by heating the starting material with a brominating agent such as tribromophosphorus oxide.
Experimental Protocol: Synthesis from 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine
To a reaction vessel containing 150 mL of tribromophosphorus oxide, 17.1 g (0.087 mol) of 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine is added. The mixture is heated to 150 °C and stirred for 6 hours. After completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then slowly and carefully poured into ice water at a temperature between -5 to 0 °C with vigorous stirring (200 rpm) for 1 hour. The resulting mixture is extracted three times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a dichloromethane-methanol gradient (100:1 to 20:1, v/v) to yield this compound (13.1 g, 0.05 mol, 58% yield).
Core Reactivity and Regioselectivity
The reactivity of this compound is dominated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 3-position. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond in the first step of the catalytic cycle. The general order of reactivity for halogens in such reactions is I > Br > Cl. This differential reactivity allows for the selective functionalization at the 2-position while leaving the 3-chloro substituent intact for subsequent transformations.
The electron-withdrawing trifluoromethyl group at the 5-position further influences the reactivity of the pyridine ring, making the carbon atoms attached to the halogens more electrophilic and susceptible to nucleophilic attack or oxidative addition.
Key Reactions and Methodologies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be performed selectively at the 2-position by coupling with a variety of aryl- and heteroarylboronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Chloro Pyridines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 | Representative |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane | 80 | 85 | Representative |
| 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 94 | Representative |
Note: The data in this table is representative of Suzuki-Miyaura reactions with analogous bromo-chloro pyridine substrates and may require optimization for this compound.
In a reaction vessel, this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture, such as toluene (8 mL), ethanol (1 mL), and water (1 mL), is added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 2-aryl-3-chloro-5-(trifluoromethyl)pyridine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction proceeds selectively at the C-Br bond.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | DMF | 80 | High | Representative |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | RT | High | Representative |
| 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Triethylamine | DMF | 100 | High | [2][3] |
Note: The data in this table is representative of Sonogashira reactions with analogous aryl bromide substrates and may require optimization for this compound.
To a flame-dried Schlenk tube, this compound (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. The tube is evacuated and backfilled with argon. A degassed solvent such as a mixture of triethylamine (3 mL) and DMF (3 mL) is added. The reaction mixture is stirred at 80 °C for 6 hours. Upon completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridine product.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of aryl amines from aryl halides. With this compound, various primary and secondary amines can be coupled at the 2-position.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Good-Excellent | [5] |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 80-100 | Good-High | [5] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High | [5] |
Note: The data in this table is representative of Buchwald-Hartwig amination reactions with analogous aryl bromide substrates and may require optimization for this compound.
In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). This compound (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the solvent (e.g., dioxane). The tube is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the desired 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivative.
Cyanation Reaction
The introduction of a cyano group at the 2-position of the pyridine ring can be accomplished through a substitution reaction of the bromine atom. A traditional method involves the use of cuprous cyanide in a polar aprotic solvent at elevated temperatures.[6][7][8]
Table 4: Conditions for the Cyanation of this compound
| Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuCN | DMF | 120 | Not specified | [6][7][8] |
This compound is reacted with cuprous cyanide in dimethylformamide (DMF) at 120 °C.[6][7][8] The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled and subjected to an appropriate workup procedure, which typically involves quenching with an aqueous solution and extraction of the product with an organic solvent. Purification by chromatography or distillation yields 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which allows for selective functionalization at the 2-position through a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as cyanation reactions. This predictable regioselectivity, coupled with the influence of the trifluoromethyl group, provides synthetic chemists with a powerful tool for the construction of complex and functionally diverse molecules for a wide range of applications in the life sciences and material sciences. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. scirp.org [scirp.org]
- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 7. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 8. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, synthesis, and applications.
Commercial Availability and Suppliers
This compound (CAS No. 75806-8-7) is commercially available from a variety of suppliers. The typical purity offered is greater than 96%, with the compound appearing as a light yellow to orange clear liquid. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 97% | 1g, 5g, 10g, 25g, 100g |
| Fluorochem | >96% (GC) | 5g, 10g, 25g, 100g |
| AOBChem USA | Not specified | 250mg, 500mg, 1g, 5g |
| Santa Cruz Biotechnology | Not specified | Inquire for details |
| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Inquire for details |
Physicochemical and Spectroscopic Data
A collection of key physical and chemical properties for this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₂BrClF₃N |
| Molecular Weight | 260.44 g/mol |
| CAS Number | 75806-8-7 |
| Appearance | Light yellow to yellow to orange clear liquid |
| Boiling Point | 88 °C |
| Density | 1.83 g/cm³ |
| Flash Point | 91 °C |
| Refractive Index | 1.4990 to 1.5030 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is typically provided by suppliers upon request with a certificate of analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common laboratory-scale preparation involves the halogenation of a pyridine precursor.
Synthesis from 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine
A general and effective method for the synthesis of this compound is the bromination of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
-
To 150 mL of phosphorus oxybromide (POBr₃), add 17.1 g (0.087 mol) of 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 6 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into ice water with vigorous stirring (200 rpm) for 1 hour.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a dichloromethane-methanol gradient (100:1 to 20:1, v/v), to yield this compound.
Potential Synthesis via Sandmeyer Reaction
Another plausible synthetic route for this compound is the Sandmeyer reaction, starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This method is widely used for the introduction of halogens onto aromatic rings.
The following diagram illustrates the general workflow for a Sandmeyer reaction, which could be adapted for the synthesis of the target compound.
Applications in Research and Development
This compound is a highly versatile building block due to the presence of three key functional groups: a bromine atom, a chlorine atom, and a trifluoromethyl group on a pyridine ring. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug candidates and agrochemicals.[1] The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, primarily through cross-coupling reactions.
Role in Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 3-position. This differential reactivity enables the selective introduction of various substituents at the 2-position while leaving the 3-position available for subsequent transformations.
The diagram below outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
References
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and a general experimental protocol for the use of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Identification and Properties
This compound is a halogenated pyridine derivative.[1][2] Its trifluoromethyl group and halogen substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 75806-84-7 | [5] |
| Molecular Formula | C₆H₂BrClF₃N | [1][5] |
| Molecular Weight | 260.44 g/mol | [5] |
| Appearance | Light yellow to yellow to orange clear liquid | [6] |
| Boiling Point | 88 - 90 °C at 15 mmHg | [7][8] |
| Density | 1.83 g/cm³ | [9][10] |
| Refractive Index | 1.4990 to 1.5030 | [9][10][11] |
| Flash Point | 91 °C | [11] |
| Storage Temperature | 2 - 8 °C under an inert atmosphere | [9][10][11] |
Safety and Hazard Information
This compound is classified as hazardous. Adherence to safety guidelines is crucial. The GHS classification is as follows:
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Acute Toxicity, Inhalation | Category 4 |
| Specific target organ toxicity — Single exposure | Category 3 |
Signal Word: Warning
Table 3: Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate PPE are essential to minimize exposure risks.
Table 4: Recommended Personal Protective Equipment
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory.
Caption: A logical workflow for the safe handling of hazardous chemicals.
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases. The recommended storage temperature is 2-8°C under an inert atmosphere.[9][10][11]
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or the environment.
General Experimental Protocol
The following is a generalized protocol for using this compound as a reactant in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling). Researchers should adapt this protocol based on the specific requirements of their reaction.
Experimental Workflow Diagram
Caption: A typical workflow for a cross-coupling reaction.
Detailed Steps:
-
Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Charging: In a chemical fume hood, charge the reaction vessel with this compound, the coupling partner (e.g., a boronic acid or ester), a palladium catalyst, and a base.
-
Solvent Addition: Add the appropriate degassed solvent via cannula or syringe.
-
Reaction: Stir the mixture at the designated temperature. Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extraction: Extract the product into a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using an appropriate method, such as flash column chromatography.
-
Analysis: Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 75806-84-7 | TCI Deutschland GmbH [tcichemicals.com]
- 7. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine75806-84-7,Purity96%_Chemical Point UG [molbase.com]
- 8. fishersci.be [fishersci.be]
- 9. chembk.com [chembk.com]
- 10. alfa-chemical.com [alfa-chemical.com]
- 11. This compound CAS#: 75806-84-7 [m.chemicalbook.com]
The Strategic Incorporation of Trifluoromethylpyridines in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethylpyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of physicochemical properties that address many challenges in drug design. The strategic introduction of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly influences a molecule's lipophilicity, metabolic stability, and target binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the role of trifluoromethylpyridines in drug discovery, detailing their synthesis, physicochemical properties, and impact on biological activity. It presents quantitative data for key drug examples, detailed experimental protocols for their synthesis, and visual representations of their mechanisms of action through signaling pathway diagrams.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.[1][2]
-
Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group and adjacent positions on the pyridine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer in vivo half-life.[1]
-
Binding Affinity: The -CF3 group can engage in favorable interactions with protein targets, including dipole-dipole and multipolar interactions, which can enhance binding affinity and selectivity.[1]
-
pKa Modulation: As a strong electron-withdrawing group, the trifluoromethyl substituent lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for optimizing a drug's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
Data Presentation: Physicochemical Properties
The position of the trifluoromethyl group on the pyridine ring influences its physicochemical properties. Below is a summary of available data for trifluoromethylpyridine isomers.
| Compound | Isomer Position | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Trifluoromethyl)pyridine | 2 | 139-140 | 1.29 | 1.419 |
| 3-(Trifluoromethyl)pyridine | 3 | 113-115 | 1.276 | 1.418 |
| 4-(Trifluoromethyl)pyridine | 4 | 110 | 1.27 | 1.417 |
Synthesis of Trifluoromethylpyridines
Several synthetic strategies are employed to construct the trifluoromethylpyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Halogen Exchange (HALEX) Reactions
A common industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF) or other fluorinating agents to yield the trifluoromethylpyridine.
Cyclocondensation Reactions
Trifluoromethylated pyridine rings can be constructed from acyclic precursors. This approach involves the condensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an appropriate partner to form the pyridine ring.[3]
Direct Trifluoromethylation
In recent years, methods for the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring have been developed, often employing radical-based trifluoromethylating reagents.
Trifluoromethylpyridines in Approved Drugs and Clinical Development
The advantageous properties of the trifluoromethylpyridine moiety have led to its incorporation into numerous successful drugs and promising clinical candidates across various therapeutic areas, particularly in oncology.
Enzalutamide: A Case Study in Androgen Receptor Antagonism
Enzalutamide is a potent second-generation nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer. It features a trifluoromethylphenyl group, but its development highlights the principles of using trifluoromethyl groups to enhance potency and overcome resistance. Enzalutamide binds to the androgen receptor (AR) with a significantly higher affinity than first-generation antiandrogens like bicalutamide.[4]
Enzalutamide disrupts androgen receptor signaling at multiple points:
-
It competitively inhibits the binding of androgens to the AR.[4]
-
It prevents the nuclear translocation of the activated AR.
-
It impairs the binding of the AR to DNA and the recruitment of coactivators.
// Invisible edges for layout "Enzalutamide" -> "AR_Nuclear" [style=invis]; } .dot Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.
Sotorasib: Targeting KRAS G12C Mutant Cancers
Sotorasib is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. This mutation is a key driver in several cancers, including non-small cell lung cancer. Sotorasib contains a trifluoromethyl-substituted pyridine ring, which contributes to its overall pharmacological profile.
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream signaling pathways like the MAPK pathway. Sotorasib covalently binds to the cysteine residue of the G12C mutant, locking KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[5]
Other Notable Examples
The trifluoromethylpyridine motif is present in a growing number of approved and investigational drugs.
| Drug Name | Target(s) | Therapeutic Area | Status |
| Enasidenib | Mutant IDH2 | Acute Myeloid Leukemia | Approved |
| Apalutamide | Androgen Receptor | Prostate Cancer | Approved |
| RAF709 | BRAF, CRAF | Oncology | Clinical Trials |
| Alpelisib | PI3Kα | Breast Cancer | Approved |
| Vericiguat | Soluble Guanylate Cyclase | Heart Failure | Approved |
Data Presentation: Biological Activity and Pharmacokinetics
The following tables summarize key quantitative data for selected trifluoromethylpyridine-containing drugs.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding | IC50: 16.0 ± 2.1 nM | [6] |
| Sotorasib | KRAS G12C | Cell Viability (NCI-H358) | IC50: ~6 nM | [7] |
| KRAS G12C | Cell Viability (MIA PaCa-2) | IC50: ~9 nM | [7] | |
| RAF709 | BRAF | Kinase Assay | IC50: 0.4 nM | [7] |
| CRAF | Kinase Assay | IC50: 0.5 nM | [7] | |
| BRAF-CRAF Dimer | Dimerization Assay | EC50: 0.8 µM | [7] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Dose | Cmax | Tmax | T1/2 (half-life) |
| Enzalutamide | Human | 160 mg, single dose | - | 1.5 hours | 90.7 hours |
| Sotorasib | Human | 960 mg, single dose | - | ~1 hour | ~6 hours |
| Rat | 10 mg/kg, oral | 4231 ± 1208 ng/mL | 0.21 ± 0.06 hours | 0.60 ± 0.06 hours |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key trifluoromethylpyridine-containing compounds and intermediates, based on published literature.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.
Step 1: Synthesis of 2-Chloro-5-methylpyridine
-
To a stirred solution of 3-picoline in a suitable solvent, an oxidizing agent (e.g., m-CPBA) is added to form the N-oxide.
-
The N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl3) and heated to effect chlorination at the 2-position, followed by removal of the N-oxide to yield 2-chloro-5-methylpyridine.
Step 2: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
2-Chloro-5-methylpyridine is subjected to radical chlorination using a chlorinating agent like sulfuryl chloride (SO2Cl2) or chlorine gas under UV irradiation in a solvent such as carbon tetrachloride. The reaction is monitored until the methyl group is fully chlorinated.
Step 3: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
The crude 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent, such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) or anhydrous hydrogen fluoride (HF) under pressure, to effect the halogen exchange. The product is then purified by distillation.[8]
Synthesis of Enzalutamide (Key Cyclization and Amination Steps)
The following protocol details the final steps in a reported synthesis of Enzalutamide.[1]
Step 1: Cyclization to form the thiohydantoin ring
-
Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1.0 eq) and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (2.0 eq) are dissolved in a mixture of dimethyl sulfoxide (DMSO) and isopropyl acetate.
-
The solution is heated to 95°C for 24 hours.
-
After cooling, the reaction mixture is diluted with isopropyl acetate and water. Isopropanol may be added to break any emulsion.
-
The organic layer is washed with water to remove DMSO, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the thiohydantoin intermediate.
Step 2: Methylamination to form Enzalutamide
-
The thiohydantoin intermediate (1.0 eq) is dissolved in tetrahydrofuran (THF) and cooled to approximately -10°C.
-
A 40% aqueous solution of methylamine (pre-cooled to -10°C) is added dropwise, maintaining the low temperature.
-
The reaction is stirred at this temperature for about 22 hours.
-
The reaction is quenched by the addition of ethanol.
-
The solvents are removed in vacuo, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried to afford Enzalutamide as a white solid.[1]
Conclusion and Future Perspectives
Trifluoromethylpyridines have firmly established their place in the medicinal chemist's toolbox. The unique physicochemical properties imparted by the trifluoromethyl group have proven to be highly effective in optimizing drug candidates, leading to the development of successful therapies for a range of diseases. The examples of Enzalutamide and Sotorasib demonstrate the power of this scaffold in creating potent and selective inhibitors for challenging biological targets.
As our understanding of drug metabolism and target-ligand interactions continues to grow, the rational design and application of trifluoromethylpyridine-containing molecules will undoubtedly expand. The development of novel synthetic methodologies for their construction will further accelerate their use in drug discovery. With numerous trifluoromethylpyridine-based compounds currently in clinical trials, we can anticipate the approval of new medicines featuring this important pharmacophore in the near future.[9]
References
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
discovery of trifluoromethylpyridine derivatives in agrochemicals
An In-depth Technical Guide on the Discovery of Trifluoromethylpyridine Derivatives in Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical discovery, lending unique properties to active ingredients that enhance their efficacy, metabolic stability, and spectrum of activity.[1][2] The incorporation of a trifluoromethyl group onto the pyridine ring significantly impacts the molecule's lipophilicity and electronic nature, which can lead to improved biological performance.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of key trifluoromethylpyridine derivatives across fungicides, insecticides, and herbicides. It includes detailed experimental protocols, quantitative biological data, and visual diagrams of key chemical and biological processes to serve as a resource for researchers in the field.
The Rise of the TFMP Moiety in Agrochemicals
The strategic introduction of fluorine-containing functional groups has revolutionized pesticide chemistry.[5] The trifluoromethyl group, in particular, is prized for its high electronegativity, metabolic stability, and ability to increase the binding affinity of a molecule to its target protein.[1][3] When combined with the versatile pyridine heterocycle, the resulting TFMP fragment serves as a powerful building block for novel pesticides.[2][4] The first commercial TFMP agrochemical was the herbicide fluazifop-butyl, introduced in 1982.[3][6] Since then, over 20 TFMP-containing pesticides have been commercialized, spanning all major classes of crop protection agents.[3][5]
The discovery process for these agents often follows a structured workflow, beginning with the identification of a lead compound and proceeding through iterative cycles of chemical synthesis and biological screening to optimize for potency, selectivity, and safety.
References
- 1. pomais.com [pomais.com]
- 2. Mode of action of sulfoxaflor on α-bungarotoxin-insensitive nAChR1 and nAChR2 subtypes: Inhibitory effect of imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction on 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. The protocol details the necessary reagents, conditions, and procedures to achieve selective C-C bond formation, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids (or their esters) and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in biologically active compounds.[3][4]
The substrate, this compound, presents a key challenge and opportunity for regioselective synthesis due to the presence of two different halogen atoms. The general reactivity of halogens in the rate-determining oxidative addition step of the Suzuki coupling follows the trend: I > Br > Cl.[5] Consequently, the carbon-bromine bond at the 2-position is expected to react selectively over the more robust carbon-chlorine bond at the 3-position, allowing for the controlled introduction of an aryl or heteroaryl group at a specific site. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring itself can facilitate the oxidative addition step.[2][6]
This protocol outlines a robust method for the selective Suzuki-Miyaura coupling at the 2-position of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.[7] The typical solvent ratio is between 4:1 and 10:1 organic solvent to water.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[4]
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-3-chloro-5-(trifluoromethyl)pyridine product.[4][7]
Data Presentation: Reaction Condition Optimization
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of challenging heteroaryl halides, providing a starting point for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 110 | 12-18 | Good | A standard, commercially available catalyst suitable for many couplings.[8] |
| Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 | 8-16 | Excellent | A highly active system for electron-deficient and sterically hindered heteroaryl halides.[7] |
| Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%) | KF (3.0) | THF | 50-70 | 12-24 | Good to Excellent | Effective for coupling of aryl chlorides, indicating high activity.[9][10] |
| PdCl₂(dppf) (3%) | Na₂CO₃ (2.0) | DME/H₂O | 90 | 18 | Good | Often used for a broad range of substrates with good functional group tolerance. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The protocols described herein are based on established methodologies for structurally related substrates and provide a robust starting point for optimization.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[2][3] For this compound, the reaction is anticipated to proceed with high selectivity at the more reactive carbon-bromine bond over the carbon-chlorine bond. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivative and regenerate the Pd(0) catalyst.
Recommended Catalytic Systems and Conditions
Based on studies of similar substrates, such as 2-bromo-5-(trifluoromethyl)pyridine, several palladium catalysts and ligands have proven effective.[4][5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
A common and effective catalytic system for the amination of electron-deficient bromopyridines is the combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[7] For instance, the use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been successful in the amination of 2-bromo-5-(trifluoromethyl)pyridine.[5][6] Another effective ligand for the amination of 2-bromopyridines is dppp (1,3-bis(diphenylphosphino)propane).[7] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically employed to facilitate the deprotonation of the amine.[7]
Experimental Protocols
Below are two detailed protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Protocol 1: General Procedure using Pd₂(dba)₃/BINAP
This protocol is adapted from the successful amination of 2-bromo-5-(trifluoromethyl)pyridine.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a dry Schlenk flask or reaction tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.06 mmol, 6 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the flask or tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivative.
Protocol 2: Procedure for Volatile Amines using Pd(OAc)₂/dppp
This protocol is adapted for use with volatile amines in a sealed tube.[7][8][9]
Materials:
-
This compound
-
Volatile amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Heavy-walled sealed tube
Procedure:
-
To a dry, heavy-walled sealed tube under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and dppp (0.045 mmol, 4.5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (3 mL).
-
Add the volatile amine (2.0 mmol, 2.0 equiv).
-
Quickly seal the tube and heat the reaction mixture to 80 °C in an oil bath with stirring.
-
After 12-24 hours, cool the reaction to room temperature.
-
Carefully open the sealed tube and dilute the contents with ethyl acetate.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Data Presentation: Representative Conditions for Amination of Related Bromopyridines
The following table summarizes reaction conditions from the literature for the Buchwald-Hartwig amination of substrates structurally similar to this compound. This data can serve as a valuable reference for optimizing the reaction.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ (2.5) | BINAP (7.5) | NaOtBu (3.0) | Dioxane | 100 | 20 | 90 | [5][6] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (3) | dppp (4.5) | NaOtBu (1.4) | Toluene | 80 | 12 | 98 | [7] |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ (3) | dppp (4.5) | NaOtBu (1.4) | Toluene | 80 | 12 | 95 | [7] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [10] |
| 2,6-Dihalopyridines | Various Amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | - | - | [11] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
The following diagram illustrates the logical relationship of the key components in a Buchwald-Hartwig amination reaction.
Caption: Key components and their roles in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. This versatile building block, featuring a trifluoromethyl group and two distinct halogen atoms, offers a valuable platform for the synthesis of complex pyridine derivatives for pharmaceutical and materials science applications. The inherent reactivity differences between the C-Br and C-Cl bonds allow for selective functionalization, a key strategy in modern organic synthesis.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) species, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[2][3] For Buchwald-Hartwig amination, an amine coordinates to the palladium complex, followed by deprotonation and reductive elimination to form the C-N bond.[2]
The reactivity of halogens in these reactions typically follows the order I > Br > OTf > Cl, which allows for chemoselective reactions on polyhalogenated substrates.[4] In the case of this compound, the C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 3-position, enabling selective functionalization at the C2 position.
Chemoselectivity of this compound
The primary consideration for cross-coupling reactions with this substrate is the selective activation of the C-Br bond over the C-Cl bond. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen influences the reactivity of the adjacent halogen atoms. Generally, the C2 position of a pyridine ring is more susceptible to oxidative addition to the palladium(0) catalyst compared to other positions. This inherent electronic preference, combined with the greater reactivity of the C-Br bond, allows for highly selective mono-functionalization at the 2-position. Subsequent coupling at the less reactive C-Cl bond can be achieved under more forcing conditions, providing a pathway to di-substituted pyridine derivatives.
Application Notes and Protocols
This section provides detailed protocols for key palladium-catalyzed cross-coupling reactions with this compound. The reaction conditions presented are based on established methods for structurally similar substrates and should serve as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl groups at the 2-position.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, has been reported and can be adapted.[5]
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-(trifluoromethyl)pyridine.
-
Quantitative Data for Similar Substrates:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good | [6] |
| XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 110 | 0.67 | High | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an organohalide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.
Experimental Protocol:
A protocol for the Sonogashira coupling of a related bromofluoropyridine can be adapted for this substrate.[8]
-
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridine.
-
Quantitative Data for Similar Substrates:
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 16 | High | [8] |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100°C | 3 | 72-96 | [4] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | 0.5-18 | up to 97 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of aminopyridines. A detailed protocol for the closely related 2,5-Dibromo-3-(trifluoromethyl)pyridine has been established and is highly applicable.[9]
Experimental Protocol:
-
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Quantitative Data for a Similar Substrate (2,5-Dibromo-3-(trifluoromethyl)pyridine):
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | Good | [9] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [10] |
| RuPhos/BrettPhos precatalysts | - | LiHMDS | THF | 65 | 12 | Moderate to Good | [11] |
Heck Reaction
The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 2-position of the pyridine ring.
Experimental Protocol:
A general protocol for the Heck reaction can be adapted for this substrate.[3][12]
-
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF or NMP
-
-
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.10 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Similar Substrates:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | Good | [3] |
| PdCl₂(PPh₃)₂ | KOAc | DCE | 80 | 16 | up to 95 | [12] | |
| Palladacycle | None | K₂CO₃ | DMA | 140 | 40 | 54-88 |
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. The chemoselective nature of palladium-catalyzed cross-coupling reactions allows for the targeted functionalization of the C-Br bond at the 2-position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, based on established methodologies for similar substrates, offer a solid foundation for researchers to develop and optimize synthetic routes towards novel compounds with potential applications in drug discovery and materials science. It is recommended that the reaction conditions for each specific substrate combination be carefully optimized to achieve the best possible yields and selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a versatile and highly valuable building block in the synthesis of novel heterocyclic compounds, particularly for applications in medicinal chemistry and drug discovery. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethyl-substituted heterocycles a sought-after class of molecules.[1][2] This pyridine derivative possesses two distinct halogen atoms, offering opportunities for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chloride bond in palladium-catalyzed reactions, allowing for sequential and site-selective modifications.[3]
These application notes provide detailed protocols for the synthesis of diverse heterocyclic scaffolds, including imidazo[1,5-a]pyridines, and showcase the application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for the synthesis of bi-heterocyclic and amino-heterocyclic compounds.
Data Presentation
The following tables summarize representative reaction conditions and yields for key synthetic transformations starting from this compound and its analogues.
Table 1: Synthesis of Key Intermediate 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine Acetate
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Cyanation | This compound, CuCN, DMF, 150 °C | 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | High | (Adapted from similar cyanation reactions) |
| 2 | Reduction | 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine, Raney Nickel, Acetic Acid, H₂ (low pressure) | 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine acetate | ~90% | [4] |
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine | Good-Excellent |
| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 3-Chloro-2-(thiophen-2-yl)-5-(trifluoromethyl)pyridine | Good-Excellent |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 3-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine | Good-Excellent |
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine | Excellent |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 18 | N-Phenyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | Good-Excellent |
| 3 | 1H-Indazole | Pd₂(dba)₃ / RuPhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-indazole | Good |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,5-a]pyridines
This multi-step protocol is adapted from the synthesis of related imidazo[1,5-a]pyridine derivatives.[5]
Step 1a: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to 150 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine.
Step 1b: Synthesis of 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine Acetate [4]
-
In a pressure vessel, dissolve 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in acetic acid.
-
Add Raney Nickel (catalytic amount) to the solution.
-
Pressurize the vessel with hydrogen gas (low pressure, e.g., 3-5 bar).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine acetate, which can be used in the next step without further purification.
Step 1c: Synthesis of 3-Chloro-1-thioxo-1,2-dihydroimidazo[1,5-a]pyridin-4-ium-8-olate (A Representative Imidazo[1,5-a]pyridine Precursor) [5]
-
Dissolve 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine acetate (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of thiophosgene (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired imidazo[1,5-a]pyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Microwave irradiation can significantly reduce reaction times.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube or a sealed vial with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a suitable base (e.g., NaOtBu, Cs₂CO₃, or K₂CO₃, 1.5-2.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Synthetic routes from this compound.
Caption: Potential targeting of kinase signaling pathways by novel inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine as a Versatile Intermediate in the Synthesis of Bioactive Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms and an electron-withdrawing trifluoromethyl group, offers multiple, regioselective reaction sites for the construction of complex molecular architectures. This intermediate is particularly valuable for the synthesis of active pharmaceutical ingredients (APIs), where the trifluoromethylpyridine core can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes make it a sought-after building block in the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in API synthesis. A representative synthetic application towards a potential aldose reductase inhibitor is presented, highlighting the utility of this versatile chemical scaffold.
Key Applications in API Synthesis
The strategic positioning of the bromo, chloro, and trifluoromethyl groups on the pyridine ring allows for a range of selective chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the chlorine atom at the 3-position. This differential reactivity enables sequential, site-selective functionalization, making it an ideal starting material for the synthesis of highly substituted pyridine derivatives.
Potential therapeutic areas where APIs derived from this intermediate may be relevant include:
-
Metabolic Diseases: As precursors to aldose reductase inhibitors for the potential treatment of diabetic complications.
-
Oncology: The trifluoromethylpyridine moiety is a common feature in various kinase inhibitors.
-
Inflammatory Diseases: As a building block for inhibitors of transient receptor potential (TRP) ion channels, such as TRPA1, which are implicated in pain and inflammation.
Exemplary Synthetic Application: Synthesis of a Potential Aldose Reductase Inhibitor
Aldose reductase is a key enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate long-term diabetic complications. The following section details a representative, plausible synthetic route to a potential azatetralone-based aldose reductase inhibitor, inspired by methodologies reported for similar compound classes.
Synthetic Workflow
The overall synthetic strategy involves a Suzuki coupling reaction at the 2-position of the pyridine ring, followed by further functionalization and a final intramolecular cyclization to form the azatetralone core.
Caption: Proposed synthetic workflow for an azatetralone-based aldose reductase inhibitor.
Experimental Protocols
Step 1: Suzuki Coupling
This step introduces a key carbon-carbon bond at the more reactive 2-position of the pyridine ring.
-
Reaction: To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add (2-formylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Conditions: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Wittig Reaction
This reaction extends the carbon chain, which is a prerequisite for the subsequent cyclization.
-
Reaction: To a suspension of (methoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour. Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde from Step 1 (1.0 eq) in THF dropwise.
-
Conditions: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Step 3: Reduction of the Alkene and Ester
This step saturates the carbon-carbon double bond and reduces the ester to a primary alcohol.
-
Reaction: Dissolve the product from Step 2 (1.0 eq) in methanol and add palladium on carbon (10 wt. %).
-
Conditions: Hydrogenate the mixture at 50 psi of hydrogen gas for 24 hours at room temperature.
-
Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the saturated ester. Subsequently, dissolve the ester in anhydrous THF, cool to 0 °C, and add lithium aluminum hydride (2.0 eq) portion-wise. Stir at room temperature for 4 hours.
-
Quenching: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting suspension and concentrate the filtrate. Purify by column chromatography.
Step 4: Amidation
This step introduces the nitrogen atom required for the final cyclization.
-
Reaction: To a solution of the alcohol from Step 3 (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) at 0 °C. After stirring for 1 hour, add a solution of the desired primary amine (e.g., methylamine, 2.0 eq) and continue stirring at room temperature for 12 hours.
-
Work-up: Dilute with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Step 5: Intramolecular Cyclization
This is the key step to form the final azatetralone ring system.
-
Reaction: Dissolve the amide from Step 4 (1.0 eq) in anhydrous THF and cool to -78 °C. Add tert-butyllithium (2.2 eq, 1.7 M solution in pentane) dropwise.
-
Conditions: Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by preparative HPLC.
Quantitative Data Summary
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | This compound | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzaldehyde | 85 | >95 (by HPLC) |
| 2 | Aldehyde from Step 1 | Methyl 3-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)acrylate | 78 | >95 (by HPLC) |
| 3 | Acrylate from Step 2 | 3-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)propan-1-ol | 92 | >98 (by HPLC) |
| 4 | Alcohol from Step 3 | N-Methyl-3-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)propanamide | 88 | >97 (by HPLC) |
| 5 | Amide from Step 4 | Azatetralone Product | 65 | >99 (by HPLC) |
Note: The yields and purities presented are representative values based on similar reported syntheses and are for illustrative purposes.
Biological Context: Aldose Reductase and the Polyol Pathway
In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first, rate-limiting step of this pathway, converting glucose to sorbitol.
Caption: The role of aldose reductase in the polyol pathway and the mechanism of its inhibition.
The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications. The synthesized azatetralone derivative is designed to inhibit aldose reductase, thereby blocking this pathway and mitigating its detrimental effects.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex APIs. Its differential reactivity allows for selective functionalization, providing access to a wide range of substituted pyridine scaffolds. The exemplary synthesis of a potential aldose reductase inhibitor demonstrates a practical application of this building block in medicinal chemistry, highlighting its potential for the development of novel therapeutics for metabolic and other diseases. The provided protocols offer a foundation for researchers to explore the utility of this intermediate in their own drug discovery programs.
Application Notes and Protocols: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine as a key intermediate in the development of modern fungicides. The document outlines its role in the synthesis of potent fungicidal compounds, details their mechanisms of action, and provides relevant experimental protocols and quantitative data for researchers in agrochemical discovery.
Introduction: The Significance of the 3-Chloro-5-(trifluoromethyl)pyridine Scaffold
The 3-chloro-5-(trifluoromethyl)pyridine core is a critical pharmacophore in a number of contemporary fungicides. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the halogenated pyridine ring, make it a versatile building block for creating highly active and specific fungicidal molecules. This compound serves as a valuable starting material for the synthesis of these complex agrochemicals, offering a reactive site for nucleophilic substitution, a key step in building the final active ingredients.
Application in the Synthesis of Commercial Fungicides
While direct synthesis pathways from this compound are proprietary and often found within patent literature for specific commercial products, its utility can be exemplified through the synthesis of the key intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine . This intermediate is a cornerstone in the production of the commercial fungicide, Fluazinam .[1][2] The bromo group at the 2-position is a suitable leaving group for amination reactions.[3]
Key Intermediate: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
The synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine from this compound can be achieved through a nucleophilic aromatic substitution reaction with ammonia. This transformation is a critical step in the development of pyridinamine-based fungicides.
Exemplary Fungicide: Fluazinam
Fluazinam is a broad-spectrum contact fungicide that utilizes the 3-chloro-5-(trifluoromethyl)pyridine scaffold. It is effective against a variety of fungal pathogens.
Synthesis of Fluazinam
The synthesis of Fluazinam involves the condensation of the key intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, with 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Caption: Synthetic workflow for Fluazinam.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Fluazinam acts by disrupting the energy production process in fungal mitochondria. It is classified as an uncoupler of oxidative phosphorylation. The compound dissipates the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. This leads to a rapid depletion of cellular energy, ultimately causing fungal cell death.
Caption: Mechanism of action of Fluazinam.
Another Important Fungicide: Fluopyram
Fluopyram is another significant fungicide that contains the 3-chloro-5-(trifluoromethyl)pyridine moiety. It is a succinate dehydrogenase inhibitor (SDHI) fungicide. While its synthesis typically starts from 2,3-dichloro-5-(trifluoromethyl)pyridine, the core structure highlights the importance of this chemical class.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Fluopyram targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this enzyme, it blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. This disruption of the electron transport chain prevents ATP production, leading to the death of the fungal pathogen.
Caption: Mechanism of action of Fluopyram.
Quantitative Data
The following table summarizes the fungicidal activity of Fluazinam and Fluopyram against various fungal pathogens. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50).
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Fluazinam | Alternaria alternata | 0.025 - 0.125 | [4] |
| Fluopyram | Fusarium graminearum | 2.53 | |
| Fluopyram | Magnaporthe oryzae | 2.84 | |
| Fluopyram | Rhizoctonia solani | 1.64 | |
| Fluopyram | Botrytis cinerea | 4.67 | |
| Fluopyram | Sclerotinia sclerotiorum | 5.50 |
Experimental Protocols
General Protocol for Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol is a general representation based on known amination reactions of halogenated pyridines and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a pressure vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Amination: Add an excess of aqueous or anhydrous ammonia (e.g., 4-10 equivalents) to the solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-150°C for a period of 10-24 hours. The internal pressure will increase.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
General Protocol for In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol provides a general method for assessing the fungicidal activity of compounds against various plant pathogenic fungi.
-
Preparation of Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Preparation of Medicated Agar: Prepare potato dextrose agar (PDA) and autoclave. While the agar is still molten (around 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations of the test compound. Ensure thorough mixing.
-
Pouring Plates: Pour the medicated agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each medicated agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: To determine the EC50 value, test a range of concentrations of the compound and use a suitable statistical software to perform a probit analysis or log-probit regression of the inhibition data.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Sonogashira coupling reaction of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine with various terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the trifluoromethylpyridine scaffold in bioactive molecules and functional materials.[3][4] The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers.[1][5]
Introduction
The trifluoromethylpyridine moiety is a key structural motif in a wide range of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[3][4][6][7] The Sonogashira coupling provides a versatile and efficient method for the derivatization of halogenated trifluoromethylpyridines, allowing for the introduction of diverse alkynyl groups and the construction of complex molecular architectures.
The substrate, this compound, possesses two different halogen atoms, offering the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. Therefore, the Sonogashira coupling is expected to proceed selectively at the more reactive C-Br bond at the 2-position.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-5 mol%), and ligand (if required, e.g., PPh₃, 4-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) to the flask and stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
To the catalyst mixture, add this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Add the base (e.g., Et₃N or DIPA, 2-3 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridine.
Data Presentation
The following table summarizes typical yields obtained for the Sonogashira coupling of various substituted bromopyridines with different terminal alkynes under optimized conditions. While this data is not for the exact specified substrate, it provides a reasonable expectation of the reaction's efficiency.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [1] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [1] |
| 3 | 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | THF | RT | 12 | 93 | [5] |
| 4 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | THF | RT | 12 | 85 | [5] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Sonogashira coupling experimental procedure.
Sonogashira Catalytic Cycle
Caption: A simplified diagram of the palladium-copper co-catalyzed Sonogashira coupling cycle.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and organic solvents are flammable and toxic. Handle with care and avoid inhalation and skin contact.
-
Bases such as triethylamine and diisopropylamine are corrosive and should be handled with caution.
Conclusion
The Sonogashira coupling reaction is a highly effective method for the synthesis of 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridines. The protocol provided, based on analogous transformations, offers a robust starting point for researchers. The versatility of this reaction allows for the introduction of a wide array of alkyne functionalities, making it a valuable tool in the synthesis of novel compounds for drug discovery and materials science applications. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrate combinations.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. jelsciences.com [jelsciences.com]
Application Notes and Protocols: Heck Reaction for Substituted Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. This application note provides a detailed protocol for the Heck reaction involving substituted trifluoromethylpyridines, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The following protocols and data are compiled to serve as a comprehensive guide for researchers engaged in the synthesis of novel trifluoromethylpyridine derivatives.
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] This reaction has become a cornerstone of modern organic synthesis, allowing for the construction of styrenyl and other vinyl-substituted aromatic and heteroaromatic systems.
Reaction Principle
The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.[1] The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substituted trifluoromethylpyridine.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the desired vinyl-substituted trifluoromethylpyridine product and a hydridopalladium(II) species.
-
Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HX from the hydridopalladium(II) species, regenerating the active Pd(0) catalyst for the next cycle.
Experimental Protocols
The following is a representative protocol for the Heck reaction of a substituted bromotrifluoromethylpyridine with a generic alkene. Optimization of these conditions may be necessary for specific substrates.
General Procedure for the Heck Reaction of a Substituted Bromotrifluoromethylpyridine:
To a dry Schlenk tube equipped with a magnetic stir bar is added the substituted bromotrifluoromethylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. The alkene (1.2-2.0 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a suitable solvent (e.g., DMF, DMAc, or toluene) are then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired vinyl-substituted trifluoromethylpyridine.
Data Presentation
The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical components and conditions that can be used as a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands for the Heck Reaction
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | A common and cost-effective combination. |
| PdCl₂(PPh₃)₂ | - | 2-5 | A pre-formed stable catalyst. |
| Pd₂(dba)₃ | P(o-tol)₃ | 1-3 | Often used for more challenging substrates. |
| Palladacycles | - | 0.1-1 | Highly active catalysts, effective at low loadings. |
Table 2: Common Bases and Solvents for the Heck Reaction
| Base | Solvent | Typical Concentration | Notes |
| K₂CO₃ | DMF | 0.1 - 0.5 M | A versatile and commonly used inorganic base. |
| Cs₂CO₃ | Dioxane | 0.1 - 0.5 M | A stronger base, often effective in difficult couplings. |
| Et₃N | Acetonitrile | 0.1 - 0.5 M | An organic base, can also act as a solvent. |
| NaOAc | NMP | 0.1 - 0.5 M | A mild base, suitable for sensitive substrates. |
Table 3: Representative Heck Reaction of 2-Bromo-5-(trifluoromethyl)pyridine with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 16 | 85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | Et₃N | Toluene | 90 | 24 | 78 |
| 4 | Herrmann's Cat. (0.5) | - | NaOAc | NMP | 120 | 12 | 95 |
Yields are hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Diagram 1: General Catalytic Cycle of the Heck Reaction
References
Application Notes and Protocols: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a critical building block in medicinal chemistry and agrochemical research.[1][2][3] Its trifluoromethyl and chloro substituents, combined with the amino group, provide a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3] This document provides detailed protocols for the synthesis of the parent compound and discusses its applications in the development of novel derivatives through common cross-coupling reactions.
Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
A robust and scalable synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine can be achieved from 2,3,6-trichloro-5-trifluoromethylpyridine via a two-step process involving amination and subsequent reduction.[4]
Reaction Scheme
Caption: Synthetic workflow for 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocols
Step 1: Amination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine
This procedure outlines the selective amination at the C2 position of the pyridine ring.
-
Materials:
-
2,3,6-trichloro-5-(trifluoromethyl)pyridine (≥98%)
-
Toluene or Methanol
-
Liquid Ammonia or 25% Ammonia Water
-
2000mL Autoclave with mechanical stirring
-
-
Procedure:
-
Charge the autoclave with 200g of 2,3,6-trichloro-5-(trifluoromethyl)pyridine and 400g of toluene (or 300g of methanol).
-
Add 120g of liquid ammonia (or 500g of 25% ammonia water) to the autoclave.
-
Seal the autoclave and heat the reaction mixture to 50-80°C for 9-12 hours. The reaction pressure will be in the range of 0.7-3MPa.[4]
-
Monitor the reaction progress until the starting material content is less than 0.3%.
-
After the reaction is complete, cool the autoclave and carefully vent the excess ammonia gas, absorbing it with water.
-
If using toluene, add 200mL of water to the reaction kettle and stir for 20 minutes, then separate the aqueous phase. Distill off the toluene to obtain the solid product, 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine.
-
If using methanol, steam distill the solvent from the material and wash the resulting solid with 300g of water at 90°C to remove salts, yielding the solid product.[4]
-
Step 2: Reduction of 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine
This step involves the selective dechlorination at the C6 position.
-
Materials:
-
2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine
-
Zinc powder
-
Acetic Acid
-
-
Procedure:
-
A detailed protocol for the zinc reduction step can be developed based on standard chemical literature procedures for similar reductions, as the provided source focuses primarily on the amination step. Typically, this would involve dissolving the starting material in a solvent like acetic acid and adding zinc powder portion-wise while monitoring the reaction.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Pressure (MPa) | Product | Purity (%) | Yield (%) |
| Amination (Example 1) | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | Liquid Ammonia | Toluene | 50 | 12 | 0.7-2 | 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine | 95 | 92 |
| Amination (Example 2) | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | Liquid Ammonia | Methanol | 80 | 10 | 2.5-3 | 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine | 94 | 91.2 |
| Amination (Example 3) | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | 25% Ammonia Water | Toluene | - | 9 | 1.5-2 | 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine | 92.3 | 91 |
Applications in Derivative Synthesis
2-Amino-3-chloro-5-(trifluoromethyl)pyridine is an excellent substrate for further functionalization, enabling the rapid generation of compound libraries for drug discovery. The amino group and the chloro substituent provide orthogonal handles for various cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[5][6] This reaction can be employed to introduce a wide variety of amines at the 3-position (by displacing the chloro group) or to further functionalize the 2-amino group. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and a halide.[8][9] In the context of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, this reaction allows for the introduction of various aryl or heteroaryl groups at the 3-position, displacing the chlorine atom. This is a key strategy for building molecular complexity and exploring structure-activity relationships.[10]
Caption: Key derivatization pathways for 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
These derivatization strategies are fundamental in the development of new pharmaceuticals and agrochemicals, where the pyridine core often serves as a key pharmacophore. The ability to readily modify the substituents on the pyridine ring allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.
References
- 1. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | FA10824 [biosynth.com]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
Laboratory Scale Synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol is based on established chemical literature and provides a clear, step-by-step guide for the synthesis, purification, and characterization of the target compound.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of a bromine atom at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms offer reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.
This application note details a robust and reproducible method for the synthesis of this compound from commercially available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-ol, followed by a bromination reaction to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-ol
This protocol is adapted from analogous diazotization and hydrolysis reactions of aminopyridines.
Materials:
-
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a mixture of water and concentrated sulfuric acid, cooled in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to 50-60 °C and maintain for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-5-(trifluoromethyl)pyridin-2-ol.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
3-chloro-5-(trifluoromethyl)pyridin-2-ol (17.1 g, 0.087 mol)
-
Tribromophosphorus oxide (Phosphorus oxybromide, PBr₃O) (150 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane/methanol mixture (for elution)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine (17.1 g, 0.087 mol).[1]
-
Carefully add 150 mL of tribromophosphorus oxide to the flask.[1]
-
Heat the reaction mixture to 150 °C and maintain for 6 hours with stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Slowly and carefully add the reaction mixture to ice water at -5 to 0 °C with vigorous stirring (200 rpm) for 1 hour.[1]
-
Extract the resulting mixture three times with dichloromethane.[1]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a dichloromethane-methanol gradient (100:1 to 20:1, v/v) as the eluent.[1]
-
Collect the fractions containing the desired product and concentrate to yield 13.1 g (0.05 mol) of this compound as a clear liquid.[1] The reported yield for this procedure is 58%.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material (Step 2) | ||
| Name | 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine | [1] |
| Amount | 17.1 g | [1] |
| Moles | 0.087 mol | [1] |
| Reagent (Step 2) | ||
| Name | Tribromophosphorus oxide | [1] |
| Volume | 150 mL | [1] |
| Reaction Conditions (Step 2) | ||
| Temperature | 150 °C | [1] |
| Time | 6 hours | [1] |
| Product | ||
| Name | This compound | |
| Yield | 13.1 g (58%) | [1] |
| Boiling Point | 88 °C | [1] |
| Density | 1.83 g/cm³ | [1] |
| Refractive Index | 1.4990 to 1.5030 | [1] |
Characterization Data (Predicted)
While specific experimental spectra for this compound were not found in the searched literature, the following are predicted characterization data based on the analysis of similar compounds.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.0-8.2 (d, 1H), 7.8-8.0 (d, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 150-152, 145-147, 138-140 (q, JCF ≈ 35 Hz), 130-132, 125-127, 120-123 (q, JCF ≈ 275 Hz).
-
Mass Spectrometry (EI): m/z 260, 262 (M⁺, isotopic pattern for Br and Cl).
Safety Precautions
-
Phosphorus tribromide (Tribromophosphorus oxide) is highly corrosive and reacts violently with water. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridine derivatives can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Always quench the reaction mixture carefully with ice water in a fume hood due to the potential for vigorous reaction and release of hazardous fumes.
Logical Workflow Diagram
Caption: Step-by-step logical workflow for the synthesis and purification.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling with this compound unexpectedly low?
A1: Low yields with this substrate can be attributed to several factors. The pyridine ring contains a trifluoromethyl group, which makes it highly electron-deficient. This property can facilitate the initial oxidative addition step but may also influence subsequent steps in the catalytic cycle.[1] Common issues include suboptimal catalyst-ligand combinations, incorrect base or solvent selection, catalyst deactivation, and the occurrence of side reactions like dehalogenation, protodeboronation of the boronic acid, or homocoupling.[1][2] Careful screening and optimization of reaction parameters are essential for this challenging substrate.
Q2: At which position, Bromo or Chloro, will the coupling reaction selectively occur?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. Therefore, the Suzuki coupling should occur selectively at the more reactive C-Br bond at the 2-position of the pyridine ring, leaving the C-Cl bond at the 3-position intact. This selectivity is a common strategy in sequential cross-coupling reactions.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The three most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures and the presence of water.[2] To minimize this, consider using milder reaction conditions, employing anhydrous solvents, or using more stable boronic esters like pinacol esters.[2]
-
Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. This can be caused by an inappropriate choice of catalyst or base. Screening different reaction conditions can help identify a system that favors cross-coupling over dehalogenation.[2]
-
Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct. This side reaction is often exacerbated by the presence of oxygen.[2] It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
Q4: Which catalyst and ligand system is recommended for this electron-deficient substrate?
A4: Electron-deficient 2-halopyridines are known to be challenging substrates.[3] While standard catalysts like Pd(PPh₃)₄ can be attempted, more robust systems are often required. Highly active catalyst systems using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) have shown great success in difficult couplings.[4] For particularly unstable boronic acids, specialized precatalysts that rapidly generate the active Pd(0) species can be highly effective.[5]
Q5: How does the choice of base and solvent impact the reaction yield?
A5: The base and solvent play a critical role.
-
Base: The base is required to activate the boronic acid for the transmetalation step.[6] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7][8] However, milder bases like potassium fluoride (KF) can sometimes be beneficial to prevent substrate or product degradation.[3]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF are commonly used.[7] The addition of a small amount of water can sometimes be beneficial, but fully anhydrous conditions are generally preferred to avoid the protodeboronation of the boronic acid.[2][7] The choice of solvent can be complex and may influence reaction selectivity and efficiency in ways not solely predicted by polarity.[9][10]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Temperature/Time3. Inappropriate Base/Solvent System4. Reagent Quality Issues | 1. Use a fresh catalyst or a more active ligand system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand).[3]2. Increase reaction temperature (typically 80-120 °C) or extend the reaction time.[7]3. Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvents (Dioxane, Toluene, THF/H₂O).[7][8][11]4. Ensure boronic acid is pure and that solvents are anhydrous and properly degassed. |
| Significant Dehalogenation | 1. Catalyst system promotes hydrodehalogenation.2. Presence of impurities (e.g., water, hydride sources). | 1. Screen different palladium catalysts and ligands.2. Use carefully dried and degassed reagents and solvents. Optimize the choice of base.[2] |
| Formation of Homocoupled Product | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the solvent and reaction mixture (e.g., three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes).[2][7]2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Protodeboronation of Boronic Acid | 1. Boronic acid instability.2. Harsh reaction conditions (high temperature, strong aqueous base). | 1. Use the corresponding boronic ester (e.g., pinacol ester) for enhanced stability.[2]2. Attempt the reaction at a lower temperature or use a milder base (e.g., KF, NaHCO₃).[2][3]3. Use anhydrous solvents.[2] |
| Inconsistent Results | 1. Variable reagent quality.2. Incomplete degassing or moisture contamination. | 1. Use reagents from a reliable source and verify their purity.2. Standardize the reaction setup protocol, particularly the degassing and drying procedures. |
Parameter Optimization Summary
The following table summarizes key parameters and common choices for optimizing the Suzuki coupling of this compound.
| Parameter | Options | Considerations |
| Palladium Source | • Pd(OAc)₂• Pd₂(dba)₃• Pd(PPh₃)₄• PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that require a supporting ligand. Pd(PPh₃)₄ is an active catalyst but may not be efficient for this substrate. |
| Ligand | • PPh₃ (Triphenylphosphine)• P(tBu)₃ (Tri-tert-butylphosphine)• Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines often give the best results for challenging substrates by promoting both oxidative addition and reductive elimination.[3][4] |
| Base | • K₃PO₄• Cs₂CO₃• K₂CO₃ / Na₂CO₃• KF | Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred.[7] KF can be effective and is milder.[3] Aqueous solutions of carbonate bases are common but may increase protodeboronation. |
| Solvent | • 1,4-Dioxane• Toluene• THF• DMF• Solvent/Water mixtures (e.g., Dioxane/H₂O) | Aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction but may also lead to side reactions.[7] Anhydrous conditions are often safer.[2] |
| Boron Source | • Arylboronic Acid• Arylboronic acid pinacol ester | Pinacol esters offer greater stability against protodeboronation compared to free boronic acids and are highly recommended.[2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
minimizing side products in Buchwald-Hartwig amination of halopyridines
Welcome to the technical support center for Buchwald-Hartwig amination of halopyridine substrates. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize side products and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues encountered during the amination of halopyridines in a question-and-answer format.
Q1: My reaction with a (hetero)aryl chloride, particularly a chloropyridine, is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1][2] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Using a pre-catalyst (e.g., a G3 or G4 palladacycle) is often more reliable than sources like Pd(OAc)₂, as they form the active Pd(0) species more cleanly.[1][2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds.[1] Standard ligands are often ineffective.[1] Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[1][3]
-
Catalyst Loading: For challenging chloropyridines, consider increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[1]
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Water and oxygen can interfere with the catalytic cycle.[1]
-
-
Base Selection:
-
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1]
-
If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][4][5]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -X with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the halopyridine is reduced instead of aminated.[6] This competing pathway can occur when reductive elimination of the desired product is slow, allowing for processes like β-hydride elimination.[6]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can outcompete the side reaction. Ligands like tBuXPhos and RuPhos have been shown to be effective.[3]
-
Base Purity and Choice:
-
Ensure the base is anhydrous and high-purity. Traces of moisture or hydroxide in bases like NaOtBu can exacerbate the problem.[1]
-
In some systems, using weaker bases such as Cs₂CO₃ or K₃PO₄ can reduce the rate of side reactions, though this may require higher temperatures or more active catalysts.[4][5]
-
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway.[1]
-
Water Content: While scrupulously dry conditions are generally recommended, some protocols for specific substrates report that controlled amounts of water can be beneficial.[7][8] However, for suppressing hydrodehalogenation, ensuring strictly anhydrous conditions is the primary approach.[1] A recent development uses a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles, where in-situ formed Cu-hydride species are proposed to prevent Pd-hydride-mediated hydrodehalogenation.[9]
Q3: How do I achieve regioselective amination on a dihalopyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the halide at the 2-position of a pyridine ring is more activated towards oxidative addition than one at the 4-position due to electronic effects from the ring nitrogen.[1]
Factors Influencing Regioselectivity:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions electron-deficient and thus more susceptible to reaction.[1]
-
Reaction Temperature: It is possible to achieve selective amination at the more reactive position by carefully controlling the temperature. For example, amination of 2,4-dichloropyridine can occur selectively at the C2 position at a lower temperature. A subsequent amination at the C4 position can then be performed at a higher temperature.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence which site the palladium catalyst coordinates to and activates. Experimentation with different ligands (e.g., XPhos, SPhos) may be necessary to optimize selectivity.
A reported methodology for 2,4-dichloropyridine describes a highly regioselective Buchwald-Hartwig amination at the C-2 position, which is followed by a second amination at the C-4 position at a higher temperature to generate 2,4-bisaminopyridines.[10]
Frequently Asked Questions (FAQs)
FAQ 1: What is the best choice of ligand for halopyridine amination?
The optimal ligand depends heavily on the specific halopyridine and the amine coupling partner. Pyridine-containing substrates are known to be challenging due to potential displacement of the phosphine ligand by the basic pyridine nitrogen.[3] Therefore, bulky and electron-rich ligands that bind strongly to palladium are preferred.
| Ligand Family | Recommended For | Key Features |
| Dialkylbiaryl Phosphines | General purpose, highly active for aryl chlorides and heteroaryl halides.[3] | Bulky and electron-rich, promoting fast reductive elimination. Examples: XPhos, RuPhos, BrettPhos.[1][3] |
| Ferrocene-based Ligands | Coupling of heteroaryl chlorides with primary amines, amides, and other nucleophiles.[3] | Bidentate nature can create more stable catalysts less prone to displacement by pyridine substrates.[3] Example: Josiphos-type ligands.[3] |
| Bulky Trialkylphosphines | Amination of aryl bromides and chlorides, often allowing for lower reaction temperatures. | Very electron-donating. Example: P(tBu)₃. |
FAQ 2: Which base should I use and why?
The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, which is a key step in the catalytic cycle. The choice of base can significantly impact yield and side product formation.
| Base | pKaH | Common Use Cases & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | The most common and effective strong base for many applications.[1] Can be detrimental to substrates with base-sensitive functional groups.[5] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A strong, non-nucleophilic base. Can be used to improve tolerance for protic functional groups like hydroxyls.[7] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | A weaker base, often used for base-sensitive substrates.[1][5] Its good solubility in common solvents is an advantage.[5] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Another common weak base used to improve functional group tolerance.[1][4][5] |
FAQ 3: What is the general order of reactivity for halopyridines in this reaction?
Contrary to many other cross-coupling reactions, the reactivity order for the aryl halide can be nuanced. While the C-X bond strength follows the order C-I < C-Br < C-Cl, the overall success of the reaction is more complex.
-
General Reactivity Trend: Pyridyl-Br > Pyridyl-Cl > Pyridyl-I.[5]
-
The Iodide Problem: Aryl iodides can sometimes be challenging substrates. The iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium catalyst, taking it out of the catalytic cycle.[5] Using toluene as a solvent can sometimes mitigate this due to the poor solubility of the resulting iodide salt.[7]
-
Chlorides: As the least reactive, chloropyridines typically require more forcing conditions: higher temperatures, higher catalyst loadings, and highly active, sterically hindered ligands.[1][2]
FAQ 4: Are there any general tips for setting up a successful reaction?
-
Use a Pre-catalyst: Palladacycle pre-catalysts (G2, G3, G4) are generally more reliable as they provide efficient and clean formation of the active LPd(0) species upon exposure to a base.[1][5]
-
Ensure Inert Conditions: Use Schlenk techniques or a glovebox to rigorously exclude oxygen and moisture from the reaction.[1]
-
Solvent Choice: Toluene and 1,4-dioxane are the most common solvents.[1][11] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by binding to the palladium center.[5]
-
Purity of Reagents: Use high-purity, anhydrous bases and dry, degassed solvents. The purity of the base is particularly important to avoid side reactions.[1]
Key Process Visualizations
Buchwald-Hartwig Catalytic Cycle and Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. research.rug.nl [research.rug.nl]
- 4. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. researchgate.net [researchgate.net]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Technical Support Center: Cross-Coupling Reactions with Trifluoromethylpyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving trifluoromethylpyridine substrates. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, often requiring specific optimization to achieve high yields.[1][2][3]
General FAQs
Q1: Why are cross-coupling reactions with trifluoromethylpyridines so challenging?
A1: The difficulties arise from a combination of electronic and steric factors:
-
Electronic Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[3] This makes the carbon-halogen bond on the pyridine ring more electron-deficient and generally more susceptible to the initial oxidative addition step of the catalytic cycle.[2] However, this strong electronic pull can also deactivate the catalyst or hinder the final reductive elimination step.[4]
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, unproductive complexes, a challenge often referred to as the "2-pyridyl problem".[5][6]
-
Substrate Stability: Depending on the reaction conditions, the trifluoromethylpyridine ring or the coupling partner (especially organoboron reagents) can be prone to degradation or side reactions.[2]
Q2: My reaction is not working at all (no product formation). Where do I start troubleshooting?
A2: When facing a complete reaction failure, a systematic approach is crucial. The primary suspects are often the catalyst system and the reaction conditions. Start by confirming the quality of your reagents, particularly the catalyst, ligands, and any anhydrous solvents. Low or no product formation with less reactive partners like chloropyridines is often due to a C-Cl bond that is difficult to activate.[7]
Below is a general workflow to guide your troubleshooting process.
Q3: How does the position of the -CF₃ group and the halogen affect the reaction?
A3: The relative positions are critical. A -CF₃ group ortho or para to the halogen will have the strongest electron-withdrawing effect on that position, typically increasing its reactivity towards oxidative addition. For di- or tri-substituted pyridines, the C2 position is generally more susceptible to oxidative addition than other positions.[8] This inherent reactivity, combined with the electronic influence of the -CF₃ group, dictates which halogen is most likely to react in cases of polyhalogenated substrates.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but it is susceptible to failure with challenging substrates.[9]
Q: My Suzuki reaction yield is low, and I see significant starting material remaining. What should I change?
A: This suggests a slow or stalled reaction, most likely due to inefficient C-Cl or C-Br bond activation. Aryl chlorides, in particular, are less reactive and require highly active catalysts.[7][10]
-
Recommendation 1: Upgrade Your Ligand. Standard ligands like PPh₃ are often insufficient.[11] Switch to bulky, electron-rich Buchwald-type phosphine ligands, which are designed to promote the challenging oxidative addition step for heteroaryl chlorides.[7]
-
Recommendation 2: Increase Temperature. Many couplings with chloropyridines require higher temperatures (e.g., 100-120 °C) to drive the oxidative addition.[7][10]
-
Recommendation 3: Choose the Right Base. The base is crucial for activating the boronic acid.[7] Strong, non-nucleophilic bases are often preferred.
| Component | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Pd Source | Pd₂(dba)₃ (1.5-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Precatalysts ensure efficient generation of the active Pd(0) species.[12] |
| Ligand | XPhos or SPhos (Ligand:Pd ratio of 2:1) | RuPhos, BrettPhos, or N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond and are highly effective for electron-deficient pyridines.[7][10][13] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic inorganic bases are effective and minimize side reactions.[7][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1) | Toluene / H₂O, THF / H₂O | Aqueous mixtures help dissolve the inorganic base and facilitate transmetalation.[7][14] |
Q: My starting material is consumed, but my yield is low, and I've isolated byproducts. What's happening?
A: This points to side reactions outcompeting your desired coupling. The most common culprits are protodeboronation of the boronic acid and homocoupling.[2]
-
Protodeboronation: The boronic acid reacts with a proton source (often water) to form an arene, consuming your reagent.
-
Homocoupling: Two molecules of the boronic acid couple together.
General Protocol for Suzuki-Miyaura Coupling of a Chloro(trifluoromethyl)pyridine
This protocol is a general starting point based on established methods for similar substrates and should be optimized for specific cases.[7][10]
-
Reaction Setup: In an oven-dried vial or flask, combine the chloro(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to make a ~0.1 M solution).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.[10]
-
Heating: Heat the reaction mixture to 100–110 °C with vigorous stirring for 12–24 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds.[15]
Q: My Buchwald-Hartwig amination of a bromo(trifluoromethyl)pyridine is selective but gives low yield.
A: Low yields can result from catalyst decomposition or suboptimal conditions.
-
Recommendation 1: Check Ligand and Base. The combination of ligand and base is critical. For aminations, systems using bidentate phosphine ligands like BINAP or bulky monodentate ligands are common.[15][16]
-
Recommendation 2: Moderate Temperature. While heat is needed, excessively high temperatures or prolonged heating can lead to catalyst decomposition, often indicated by the formation of a dark precipitate.[16] Microwave heating, if available, can sometimes improve yields by allowing for rapid heating to the target temperature.
| Component | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | PEPPSI-type Precatalysts | These are robust and reliable palladium sources for C-N coupling.[17] |
| Ligand | BINAP (2-3 mol%) | BrettPhos, Xantphos | The choice of ligand is highly substrate-dependent; screening is often necessary.[12][16] |
| Base | Cs₂CO₃ (1.5-2.0 equiv.) | NaOt-Bu, K₂CO₃, K₃PO₄ | Cesium carbonate is a strong but relatively mild base often effective in these couplings.[16] NaOt-Bu is stronger but can be less functional group tolerant. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | THF | These are standard non-protic solvents for Buchwald-Hartwig aminations. |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Reagent Addition: Add the halo(trifluoromethyl)pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Heating: Seal the vial and heat to 100–120 °C with stirring for 4–24 hours.
-
Workup & Purification: After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[18][19]
Q: My Sonogashira reaction is messy, and I see a lot of alkyne homocoupling byproduct.
A: Alkyne homocoupling (Glaser coupling) is the most common side reaction and is caused by the copper(I) co-catalyst in the presence of oxygen. [18]
-
Solution 1: Rigorous Degassing. The most critical factor is the complete exclusion of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Solution 2: Use a Copper-Free Protocol. Many modern Sonogashira protocols have been developed that omit the copper co-catalyst, which completely avoids the Glaser coupling side reaction.[18][19] These often require a slightly higher catalyst loading or a more active ligand system but result in a much cleaner reaction profile.
| Component | Recommended Conditions (Copper-Free) | Alternatives / Notes | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources | These are standard, reliable catalysts for Sonogashira couplings.[18] |
| Ligand | PPh₃ (often included in the catalyst) | Phosphine or N-based ligands like pyridines can be effective.[18] | Ligands stabilize the Pd center and facilitate the catalytic cycle. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Piperidine, Cs₂CO₃ | An amine base is required to neutralize the HX generated and facilitate the formation of the copper acetylide (in Cu-catalyzed versions). It often serves as the solvent as well. |
| Solvent | THF, DMF, or the amine base itself | Toluene | The solvent must solubilize all components effectively. |
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flask, add the halo(trifluoromethyl)pyridine (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).
-
Solvent and Reagents: Add degassed THF and the amine base (e.g., Et₃N, 3-5 equiv). Add the terminal alkyne (1.1-1.3 equiv).
-
Inert Atmosphere: Ensure the system is under a positive pressure of N₂ or Ar.
-
Heating: Stir the reaction at room temperature or heat gently (e.g., 50-65 °C) for 2-12 hours until completion as monitored by TLC/LC-MS.
-
Workup & Purification: Dilute the reaction mixture with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Troubleshooting Guide: Stille Coupling
The Stille coupling offers broad functional group tolerance but suffers from the toxicity of organotin reagents.[20][21]
Q: My Stille reaction is very slow and gives a low yield.
A: Stille reactions can be sluggish, especially with less reactive halides or sterically hindered substrates. [22]
-
Solution 1: Use an Additive. The addition of a stoichiometric or co-catalytic amount of a copper(I) salt (e.g., CuI) can dramatically accelerate the transmetalation step, which is often rate-limiting.[22] Lithium chloride (LiCl) is also frequently used as an additive to improve rates.[23]
-
Solution 2: Change the Organostannane. The reactivity of the organostannane's organic group (the one that transfers) follows the general trend: alkynyl > vinyl > aryl > alkyl.[21] If possible, using a more reactive organostannane can help. Trimethylstannyl reagents are more reactive than tributylstannyl ones but are also significantly more toxic.[21]
| Component | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ with an added phosphine ligand | Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. |
| Ligand | PPh₃ (triphenylphosphine) | P(2-furyl)₃, AsPh₃ (arsine ligands) | The optimal ligand depends on the specific substrates and the rate-determining step.[21] |
| Additive | CuI (10-20 mol%) or LiCl (2-3 equiv.) | Mn(II) salts | Additives are often crucial for achieving reasonable reaction rates and high yields.[22][23] |
| Solvent | THF, Dioxane, or DMF (anhydrous, degassed) | Toluene | A polar aprotic solvent is typically required. |
General Protocol for Stille Coupling
-
Reaction Setup: In an inert atmosphere, add the halo(trifluoromethyl)pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additive (e.g., CuI, 20 mol%) to a dry flask.
-
Solvent and Reagent: Add anhydrous, degassed solvent (e.g., DMF). Add the organostannane reagent (1.1–1.2 equiv) via syringe.
-
Heating: Heat the reaction to 60–100 °C and monitor by TLC/LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF).[20] Then, wash with water and brine, dry, and concentrate.
-
Purification: Purify the crude material by column chromatography.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. DSpace [repository.kaust.edu.sa]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Stille Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Functionalization of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. This resource is designed to assist you in optimizing reaction conditions, particularly reaction temperature, and in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. Therefore, selective functionalization at the 2-position (bromine substitution) is expected under carefully controlled conditions. The C-Cl bond is stronger and its activation typically requires more forcing conditions, such as higher temperatures or more active catalyst systems.
Q2: What are common starting temperatures for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A2: For Suzuki-Miyaura couplings, a starting temperature in the range of 80-100 °C is common. For Buchwald-Hartwig aminations, a similar range of 80-110 °C is a good starting point for conventional heating. Microwave-assisted protocols may employ higher temperatures, potentially up to 150 °C, for shorter reaction times. It is crucial to monitor the reaction progress and adjust the temperature as needed.
Q3: What are the main challenges when working with this compound?
A3: The primary challenges include:
-
Regioselectivity: Achieving selective reaction at the C-Br bond without affecting the C-Cl bond.
-
Substrate Reactivity: The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen can influence the reactivity of the substrate, potentially requiring more active catalyst systems.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
Side Reactions: Undesired reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) can occur, reducing the yield of the desired product.
Q4: How can I improve the yield and selectivity of my reaction?
A4: To improve yield and selectivity, consider the following:
-
Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) which are known to promote the challenging oxidative addition step with aryl chlorides and can also be beneficial for activating the C-Br bond in this electron-deficient system.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often employed.
-
Solvent: Anhydrous, degassed solvents are crucial to prevent side reactions. Toluene, dioxane, and DMF are common choices.
-
Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity, while minimizing decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor choice of ligand or base. | 1. Use a fresh, high-quality palladium catalyst and ensure an inert atmosphere. 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Screen different bulky, electron-rich phosphine ligands and a variety of inorganic or alkoxide bases. |
| Mixture of Products (Reaction at both Br and Cl) | 1. Reaction temperature is too high. 2. Catalyst system is too reactive. | 1. Lower the reaction temperature. 2. Use a less reactive catalyst/ligand combination. Consider a catalyst known for higher selectivity in differentiating between aryl bromides and chlorides. |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of a hydrogen source (e.g., water, protic solvent). 2. β-hydride elimination from certain organometallic intermediates. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. 2. Choose a ligand that promotes reductive elimination over β-hydride elimination. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Incompatible functional groups on the coupling partner. | 1. Lower the reaction temperature and monitor the reaction closely over time. 2. Ensure that the functional groups on your coupling partner are stable to the reaction conditions (e.g., strong base). |
Experimental Protocols & Data
While specific, reproducible quantitative data for the functionalization of this compound is not abundantly available in publicly accessible literature, the following tables provide representative starting conditions based on general principles for similar substrates. These should be considered as starting points for optimization.
Table 1: Representative Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | - | XPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane |
| Temperature | 90 °C | 100 °C |
| Notes | A common starting point for many Suzuki couplings. | A more active catalyst system, potentially offering higher yields for this challenging substrate. |
Table 2: Representative Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Notes | A widely used, highly active catalyst system. | An alternative robust catalyst system, particularly effective for a broad range of amines. |
Visualizing Experimental Workflow & Reaction Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate a general workflow for reaction optimization and the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General workflow for optimizing a cross-coupling reaction.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Technical Support Center: Regioselective Coupling of Dihalopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective cross-coupling of dihalopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the cross-coupling of dihalopyridines?
A1: The regioselectivity of cross-coupling reactions on dihalopyridines is primarily governed by a combination of electronic and steric factors of the substrate, the choice of catalyst system (palladium precursor and ligand), and the reaction conditions (solvent and base). Halides positioned alpha to the nitrogen (C2/C6) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[1] However, this inherent reactivity can be overridden by the careful selection of ligands and reaction conditions.
Q2: How does the choice of ligand impact regioselectivity?
A2: The ligand is a critical component for controlling regioselectivity. Sterically bulky ligands can favor coupling at less sterically hindered positions, while ligands with specific bite angles and electronic properties can promote reaction at otherwise disfavored sites. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr and SIPr can promote high selectivity for the C4 position.[2][3] Conversely, ligands such as Xantphos have been shown to be effective for C2-selective amination.[2]
Q3: Can regioselective coupling be achieved without a ligand?
A3: Yes, in some cases, ligand-free conditions can provide excellent regioselectivity. For the Suzuki-Miyaura coupling of 2,4-dichloropyridines, "Jeffery" conditions have been demonstrated to afford C4-selectivity greater than 99:1.[1][3] These conditions have also been successfully applied to achieve C5-selective coupling of 2,5-dichloropyridine.[1][3]
Q4: What is the typical reactivity order for different halogens in dihalopyridines?
A4: For mixed dihalopyridines, the reactivity generally follows the order I > Br > Cl. This allows for selective coupling at the more reactive halogen. However, the inherent positional reactivity of the pyridine ring can sometimes override this trend.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity in Suzuki-Miyaura coupling of 2,4-dichloropyridine.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice: The selected ligand may not provide sufficient steric or electronic bias to favor one position over the other. | - For C4-selectivity: Employ sterically bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. N-heterocyclic carbene (NHC) ligands like IPr are also highly effective for promoting C4 coupling.[3] - For C2-selectivity: Consider using bidentate phosphine ligands like dppf.[3] |
| Suboptimal Reaction Conditions: The solvent and base can significantly influence the reaction outcome. | - Screen a variety of solvents such as 1,4-dioxane, toluene, or DMF, often in combination with water. - Test different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base are crucial.[2] |
| Ligand-Free Approach: In some instances, the presence of a ligand can be detrimental to selectivity. | - Attempt the reaction under ligand-free "Jeffery" conditions, which have been shown to provide excellent C4-selectivity.[1][3] |
Issue 2: Undesired C4-amination in Buchwald-Hartwig coupling of 2,4-dichloropyridine when C2-amination is the goal.
| Potential Cause | Troubleshooting Steps |
| Kinetic C4-amination: The C4 position is generally more reactive, leading to the kinetically favored product under standard conditions.[2] | - Ligand Selection: Utilize ligands specifically reported for C2-selective amination, such as Xantphos.[2] - Catalyst System: A palladium-Xantphos complex has been shown to be effective for selective amination. |
| Reaction Temperature: Higher temperatures might favor the thermodynamically stable product or lead to a loss of selectivity. | - Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish. |
Issue 3: Low or no reactivity in Sonogashira coupling of a dihalopyridine.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions. | - Ensure all reagents and solvents are of high purity and appropriately degassed. - Use a slight excess of the alkyne coupling partner. |
| Ineffective Catalyst System: The chosen palladium source, copper co-catalyst (if used), and ligand may not be suitable for the specific dihalopyridine substrate. | - For regioselective Sonogashira coupling, the ligand plays a crucial role. For instance, with 2,8-diiodopurines (an analogous system), monodentate ligands like PPh₃ favor C2-coupling, while bidentate or electron-rich monodentate ligands can switch the selectivity to C8.[4] - Screen different palladium precursors such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. |
| Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting materials or products. | - Sonogashira couplings can often be performed under mild conditions, sometimes even at room temperature.[5] |
Quantitative Data Summary
The following tables summarize the regioselectivity achieved in various cross-coupling reactions of dihalopyridines under different catalytic systems.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Coupling Partner | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Regioisomeric Ratio (Position A : Position B) | Reference |
| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene | RT | >10:1 (C4:C2) | [3] |
| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | C2 exclusive | [3] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃ | Toluene/H₂O | High | >99:1 (C4:C2) | [1] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF | 100 | C5 selective | [1] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | - | C3 selective | [2] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / QPhos | KF | Toluene/H₂O | - | C5 selective | [2] |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Regioisomeric Ratio (Position A : Position B) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 20:1 to 50:1 (C2:C4) | [6] |
| 2,4-Dichloropyridine | Various amines | Pd(OAc)₂ / IPr or SIPr | NaOtBu | Toluene | - | High C4 selectivity | [2] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled)
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (2 mol%) and IPr·HCl (4 mol%) in anhydrous toluene.
-
Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene to achieve the desired concentration.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine
-
Aniline or substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (1.4 equiv).
-
Add 2,4-dichloropyridine (1.0 equiv) and the aniline (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify by chromatography to obtain the 4-chloro-N-phenylpyridin-2-amine product.[6]
Visualizations
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
overcoming low reactivity of C-Cl bond in 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. The focus is on overcoming the low reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the C-Br and C-Cl bonds in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 3-position and will preferentially undergo oxidative addition to the palladium catalyst under standard conditions. The electron-withdrawing nature of the trifluoromethyl group at the 5-position further deactivates the pyridine ring, making the activation of the already less reactive C-Cl bond even more challenging.
Q2: How does the trifluoromethyl group at the 5-position influence the reactivity of the C-Cl bond?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects on the reactivity of the C-Cl bond at the 3-position:
-
Electronic Effect: It reduces the electron density of the pyridine ring, making the C-Cl bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Effect: While not directly adjacent, the trifluoromethyl group can contribute to the overall steric environment of the molecule, which can influence the approach of the bulky catalyst complex.
Q3: Is it possible to selectively activate the C-Cl bond in the presence of the C-Br bond?
A3: Achieving selective activation of the C-Cl bond over the more reactive C-Br bond is a significant challenge and generally not feasible under standard palladium-catalyzed conditions. Most catalytic systems will favor the cleavage of the weaker C-Br bond. Specialized catalytic systems and reaction conditions would be required to attempt such a transformation, and success is not guaranteed.
Q4: What are the common side reactions to watch out for when attempting to activate the C-Cl bond?
A4: When forcing the reaction conditions to activate the C-Cl bond, several side reactions can occur:
-
Homocoupling: Coupling of two molecules of the starting material or the organometallic reagent.
-
Hydrodehalogenation: Replacement of the halogen with a hydrogen atom.
-
Catalyst Decomposition: Harsh reaction conditions (high temperatures, prolonged reaction times) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.
-
Reaction at the C-Br bond: Even under forcing conditions, reaction at the more reactive C-Br bond is likely to be a competing and often dominant pathway.
Troubleshooting Guides
Issue 1: Low or No Reactivity at the C-Cl Bond in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material is largely unreacted after prolonged reaction time.
-
Only the product of C-Br coupling is observed.
-
Low overall yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently Active Catalyst | Switch to a more active palladium precatalyst such as Pd₂(dba)₃ or a palladacycle. |
| Ineffective Ligand | Employ bulky, electron-rich phosphine ligands known to facilitate C-Cl bond activation. Examples include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). |
| Inappropriate Base | Use a strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered. |
| Suboptimal Solvent | Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF. |
| Low Reaction Temperature | Reactions involving aryl chlorides often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Consider using microwave irradiation to achieve higher temperatures and shorter reaction times. |
Issue 2: Catalyst Deactivation and Formation of Palladium Black
Symptoms:
-
The reaction mixture turns black.
-
The reaction stalls before completion.
-
Low product yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Degradation | Use more robust, sterically demanding ligands that can stabilize the Pd(0) species. |
| High Reaction Temperature | While high temperatures are often necessary, excessive heat can accelerate catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed. |
| Incomplete Reduction of Pd(II) Precatalyst | If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. The use of well-defined Pd(0) precatalysts can mitigate this issue. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
K₃PO₄ (2-3 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of Aryl Chlorides
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed DMF or THF
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-100 °C and stir until completion (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or other Buchwald ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, combine the palladium precatalyst, ligand, and base in an oven-dried Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low C-Cl bond reactivity.
Technical Support Center: Palladium Catalyst Removal from Pyridine Compounds
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing pyridine compounds.
Troubleshooting Guide
This section addresses specific issues encountered during the palladium workup procedure in a question-and-answer format.
Q1: My standard aqueous wash and extraction are not removing the palladium. Why is this happening and what should I do?
A: This is a common issue when working with pyridine-containing compounds. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate strongly with palladium species, forming stable, soluble complexes that remain in the organic phase during extraction.[1]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or polymer-bound trimercaptotriazine (TMT) are highly effective for this purpose.[1][2]
-
Use an Aqueous Chelating Agent: In some cases, washing the organic layer with an aqueous solution containing a chelating agent like EDTA or sodium bisulfite can help extract soluble palladium salts.[3][4]
-
Consider Activated Carbon: Treatment with activated carbon can adsorb the palladium complexes, which can then be removed by filtration.[2][5]
-
Q2: I've treated my reaction mixture with activated carbon, but palladium levels are still high and my product yield is low. What can I do differently?
A: While cost-effective, activated carbon can have variable performance and may non-selectively adsorb the desired product, leading to yield loss.[2][4]
-
Troubleshooting Steps:
-
Optimize Conditions: Experiment with the amount of activated carbon (start with 5-10 wt% relative to the crude product), temperature (25-60°C), and stirring time (1-18 hours).[5]
-
Use a Filter Aid: Fine carbon particles can be difficult to remove. Always filter the mixture through a pad of Celite® to ensure complete removal of the carbon.[3][5]
-
Sequential Treatment: Combine methods for better results. For instance, an initial treatment with a selective scavenger to remove the bulk of the palladium, followed by a polishing step with a smaller amount of activated carbon, can be effective.[1]
-
Evaluate Different Grades of Carbon: The efficacy of activated carbon can vary by manufacturer and grade. Testing different types may yield better results.[6]
-
Q3: My palladium scavenger isn't working as expected. What are the possible reasons?
A: The effectiveness of a scavenger depends on the specific palladium species present (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) and the reaction conditions.[1][5]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Not all scavengers are equally effective for all forms of palladium. Thiol-based scavengers are generally good for Pd(0) and Pd(II), while others like TMT-based scavengers might have a broader spectrum of activity.[2]
-
Optimize Scavenging Conditions: Adjust the number of equivalents of the scavenger (typically 3-8 molar equivalents relative to the initial palladium), temperature, and stirring time.[1][5]
-
Ensure Proper Mixing: As scavengers are solid-supported, efficient stirring is crucial to ensure maximum contact between the scavenger and the dissolved palladium species.
-
Standardize the Work-up: Variability in the palladium species between batches can affect scavenger performance. Ensure your pre-scavenging work-up is consistent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from reactions involving pyridine compounds?
A1: The most common methods include:
-
Adsorption: Using solid materials like activated carbon or specialized palladium scavengers to bind palladium, which is then removed by filtration.[5]
-
Scavenging: Employing reagents with a high affinity for palladium, often on a solid support (e.g., functionalized silica), to selectively capture the metal.[1][5]
-
Chromatography: Column chromatography can effectively separate the product from palladium residues.[3][5]
-
Crystallization: This can be a powerful purification step, sometimes enhanced by adding agents like N-acetylcysteine or thiourea to keep palladium in the mother liquor.[2][5]
-
Extraction: Washing with aqueous solutions containing chelating agents can sometimes be effective for removing soluble palladium salts.[3]
Q2: How do I choose the right palladium removal method?
A2: The choice depends on several factors: the scale of your reaction, the nature of the palladium species, the properties of your pyridine compound, and the required final palladium concentration. A decision-making workflow is provided in the visualization section below.
Q3: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, assuming a daily dose of 10g.[1][7]
Q4: How can I accurately measure the residual palladium concentration?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive method for accurately quantifying trace levels of palladium in pharmaceutical compounds.[8][9][10] Other techniques like ICP-Optical Emission Spectroscopy (ICP-OES) and X-ray fluorescence are also used.[5]
Data Presentation
The efficiency of palladium removal is highly dependent on the specific substrate, catalyst, and reaction conditions. The table below summarizes typical performance data for various methods used on nitrogen-containing compounds.
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Typical Yield | Notes |
| Adsorption | Activated Carbon | 300 - 1500 | <1 - 10 | ~82% | Can lead to product loss due to non-specific binding.[4][5] |
| Scavenging | Thiol-functionalized Silica | 30 - 2100 | <1 - 7 | High | Effective for various palladium species; widely used.[4][11] |
| Scavenging | Polymer-bound TMT | 330 | 7 - 30 | High | Demonstrated effectiveness on a large scale.[4] |
| Aqueous Wash | Sodium Bisulfite (NaHSO₃) | ~8000 | < 100 | High | Effective for certain Suzuki reactions.[5] |
| Crystallization | With Additive (e.g., thiourea) | 1500 | Variable | Variable | Requires significant optimization.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude pyridine-containing product in a suitable organic solvent (e.g., THF, Toluene, DCM) to a concentration of 10-50 mg/mL.[2]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[2]
-
Agitation: Stir the suspension at a suitable temperature (e.g., 25-60°C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.[2][5]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a suitable technique like ICP-MS to confirm removal to the desired level.[5]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A general starting point is 5-10 times the weight of the crude product.[5]
-
Stirring: Stir the mixture vigorously at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter and may require a fine porosity filter.[2][5]
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the product.[2]
-
Analysis: Determine the residual palladium concentration via ICP-MS.
Visualizations
The following diagrams illustrate the workflow and decision-making process for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing hydrodehalogenation in palladium-catalyzed pyridine reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of hydrodehalogenation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Significant hydrodehalogenation observed in the Suzuki-Miyaura coupling of a halopyridine.
-
Symptom: Your desired biphenylpyridine product is formed in low yield, and you observe a significant amount of the corresponding pyridine byproduct (where the halogen has been replaced by hydrogen).
-
Possible Causes & Solutions:
-
Ligand Choice: The ligand plays a crucial role in promoting the desired reductive elimination to form the C-C bond over the competing hydrodehalogenation pathway.[1][2] Bulky, electron-rich phosphine ligands are often effective.[1]
-
Base Selection: The choice of base can significantly influence the reaction outcome. Some bases can act as hydride sources, promoting hydrodehalogenation.[1][2]
-
Solvent Choice: Solvents can also be a source of hydrides. Protic solvents like alcohols are known to exacerbate hydrodehalogenation.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.[1]
-
Recommendation: Try running the reaction at a lower temperature for a longer period.
-
-
Issue 2: Hydrodehalogenation is the major product in the Sonogashira coupling of an iodopyridine.
-
Symptom: Instead of the desired alkynylpyridine, the main product is the pyridine resulting from the removal of the iodine atom.
-
Possible Causes & Solutions:
-
Base and Amine Source: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), commonly used in Sonogashira reactions, can be a source of hydrides leading to hydrodehalogenation.[1]
-
Recommendation: Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in place of an amine base.[1] If an amine is required as a co-solvent, consider using a more sterically hindered one.
-
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is crucial for an efficient Sonogashira coupling and can help to outcompete side reactions.[1]
-
Recommendation: Ensure your copper(I) source (e.g., CuI) is fresh and handled under inert conditions to maintain its activity.[1]
-
-
Solvent Effects: Certain solvents may favor hydrodehalogenation with specific catalyst systems. For example, acetonitrile (ACN) has been observed to promote dehalogenation with Pd(PPh₃)₄.[3]
-
Issue 3: Low yield of the desired product in the Heck coupling of a bromopyridine due to hydrodehalogenation.
-
Symptom: The formation of the hydrodehalogenated pyridine byproduct significantly reduces the yield of the desired substituted pyridine.
-
Possible Causes & Solutions:
-
Reaction Temperature: Heck reactions often require elevated temperatures, which can promote hydrodehalogenation.[1]
-
Recommendation: Try to lower the reaction temperature. The use of microwave irradiation can sometimes facilitate the desired reaction at lower bulk temperatures and with shorter reaction times, potentially minimizing the side reaction.[1]
-
-
Base and Solvent Combination: The interplay between the base and solvent is critical.
-
Additives: Certain additives can help to suppress unwanted side reactions.
-
Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the yield of the desired product and reduce hydrodehalogenation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?
A1: Hydrodehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of the starting halopyridine is replaced by a hydrogen atom. This leads to the formation of a byproduct and reduces the yield of the desired cross-coupled product, which can also complicate the purification process.[1][2]
Q2: What are the primary mechanistic causes of hydrodehalogenation?
A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can then undergo reductive elimination with the pyridine substrate to yield the hydrodehalogenated byproduct. Key factors contributing to the formation of Pd-H species include the presence of hydride donors such as water, alcohols, amines, or even certain solvents like DMF.[1][2][4][5][6]
Q3: How does the nature of the halide on the pyridine ring affect the propensity for hydrodehalogenation?
A3: The strength of the carbon-halogen bond is a critical factor. The bond strength decreases in the order C-Cl > C-Br > C-I.[2] Consequently, iodopyridines are the most reactive and generally the most susceptible to hydrodehalogenation, followed by bromopyridines, and then chloropyridines.[2] If your synthetic route allows, switching from an iodopyridine to a less reactive bromopyridine or chloropyridine can significantly reduce the formation of the hydrodehalogenated byproduct.[2]
Q4: Can the choice of palladium precursor influence the extent of hydrodehalogenation?
A4: Yes, the choice of palladium precursor can be important. While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern precatalysts such as the Buchwald G3 palladacycles are often more reliable and can lead to cleaner catalyst generation, potentially reducing side reactions.
Q5: How can I accurately quantify the amount of hydrodehalogenated byproduct in my reaction mixture?
A5: You can quantify the hydrodehalogenated byproduct using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By using an internal standard, you can determine the relative amounts of your desired product and the byproduct.
Data Presentation
Table 1: Influence of Ligand on Hydrodehalogenation in a Model Suzuki-Miyaura Coupling
| Ligand | Desired Product Yield (%) | Hydrodehalogenation (%) |
| PPh₃ | 45 | 50 |
| PCy₃ | 60 | 35 |
| dppf | 75 | 20 |
| XPhos | 90 | <5 |
| SPhos | 92 | <5 |
Note: The data presented here is illustrative and compiled from various sources. Actual yields may vary depending on specific substrates and reaction conditions.
Table 2: Effect of Base and Solvent on Hydrodehalogenation
| Base | Solvent | Desired Product Yield (%) | Hydrodehalogenation (%) |
| Na₂CO₃ | Toluene/H₂O | 65 | 30 |
| K₃PO₄ | Toluene | 85 | 10 |
| Cs₂CO₃ | Dioxane | 90 | <5 |
| NaOtBu | THF | 70 | 25 |
Note: This table represents typical trends. Actual results will depend on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling of Halopyridines
Materials:
-
Halopyridine (1.0 equiv)
-
Pyridylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Selected phosphine ligand (e.g., XPhos or SPhos; 1.2-2.4 mol% per Pd)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the halopyridine, pyridylboronic acid, palladium source, phosphine ligand, and base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Solvent Effects on the Regioselectivity of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. The following information is designed to address common issues related to regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: We are performing a Nucleophilic Aromatic Substitution (SNAr) reaction on this compound and observing a mixture of products. How can we favor substitution at the C2 position?
A1: In SNAr reactions on the pyridine ring, nucleophilic attack is electronically favored at positions 2 and 4 (ortho and para to the nitrogen atom). This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. For your substrate, the C2 and C6 positions are activated by the pyridine nitrogen, and further activated by the strongly electron-withdrawing trifluoromethyl group at C5.
Given the substitution pattern, reaction is expected primarily at the C2 (bromo) and C6 (H) positions. The C-Br bond is a good leaving group. To favor substitution at C2 over C6 or potential side reactions, consider the following:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity. However, solvent effects can be subtle. It is recommended to screen a range of solvents.
-
Steric Hindrance: If your nucleophile is sterically bulky, approach to the C2 position might be hindered by the adjacent chlorine atom at C3. In such cases, a less bulky nucleophile could increase the C2 substitution product ratio.
Q2: In a Suzuki-Miyaura cross-coupling reaction, how can we achieve selective coupling at the C2-bromo position while leaving the C3-chloro position intact?
A2: Achieving selective cross-coupling is a common goal with dihalogenated pyridines. The differential reactivity of the carbon-halogen bonds is key. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] This inherent difference is the primary basis for achieving selectivity.
To enhance selectivity for C2 coupling:
-
Solvent System: The choice of solvent can influence the outcome.[2][3][4] While a broad generalization is difficult, nonpolar aprotic solvents like toluene or dioxane often favor the selective reaction of the more reactive C-Br bond. Some polar aprotic solvents such as acetonitrile or DMF have been shown in other systems to sometimes alter selectivity, though this is not always predictable and is dependent on the substrate and ligands.[2][3]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ligands with varying steric bulk and electronic properties can fine-tune the reactivity and selectivity of the catalytic system.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the cleavage of the C-Br bond.
Q3: We are attempting to perform a metal-halogen exchange to generate a Grignard or organolithium reagent. How can we selectively form the organometallic species at the C2 position?
A3: Selective metallation can be achieved by exploiting the higher reactivity of the C-Br bond compared to the C-Cl bond.
-
Grignard Reagent Formation: For Grignard reagent formation, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its LiCl adduct is highly recommended over using magnesium turnings directly.[5] This exchange is typically performed at low temperatures (e.g., -15 °C to 0 °C) in an ethereal solvent like THF. The exchange will occur preferentially at the more reactive C-Br bond.
-
Organolithium Reagent Formation: Similarly, for lithiation, using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at very low temperatures (-78 °C) in a solvent like THF or diethyl ether will favor metal-halogen exchange at the C-Br position.
It is crucial to maintain low temperatures throughout the reaction to prevent unwanted side reactions or loss of regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: Significant formation of the C3-coupled product or di-coupled product alongside the desired C2-coupled product.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Decrease the reaction temperature. Start at a lower temperature (e.g., 60-70 °C) and slowly increase if the reaction is too slow. |
| Solvent Choice | The solvent may be promoting over-reactivity. Switch to a less polar solvent like toluene or 1,4-dioxane. A mixture of a nonpolar solvent with a small amount of water may also be beneficial. |
| Ligand Selection | The ligand may not be providing sufficient steric or electronic differentiation. Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3). |
| Reaction Time | The reaction might be running for too long, allowing the slower C-Cl bond activation to occur. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. |
Table 1: Hypothetical Solvent Effects on C2/C3 Selectivity in Suzuki Coupling *
| Solvent | Dielectric Constant (ε) | Typical C2:C3 Product Ratio |
| 1,4-Dioxane | 2.2 | >95 : 5 |
| Toluene | 2.4 | >95 : 5 |
| Tetrahydrofuran (THF) | 7.5 | 90 : 10 |
| Acetonitrile (MeCN) | 37.5 | 85 : 15 |
| Dimethylformamide (DMF) | 36.7 | 80 : 20 |
*Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions on dihalopyridines. Actual results may vary.
Issue 2: Low Yield or No Reaction in SNAr
Problem: The nucleophile fails to displace the bromide at the C2 position, or the reaction is sluggish.
| Potential Cause | Troubleshooting Step |
| Insufficiently Activated Nucleophile | If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH, K2CO3, or DIPEA) to generate the more reactive anionic form in situ. |
| Inappropriate Solvent | The solvent may not be suitable for SNAr. Ensure a polar aprotic solvent (e.g., DMF, DMSO, NMP) is used. |
| Low Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Increase the reaction temperature incrementally (e.g., from 80 °C to 120 °C). |
| Water Contamination | Traces of water can protonate the nucleophile, reducing its efficacy. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol is a general guideline for the selective coupling of an arylboronic acid at the C2 position.
-
Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (or toluene) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the mixture to 80-90 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Selective Halogen-Magnesium Exchange
This protocol outlines the selective formation of a Grignard reagent at the C2-position.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous THF and place it in the dropping funnel.
-
Reaction: In the flask, place a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 equiv.) in THF. Cool the flask to -15 °C using an appropriate cooling bath.
-
Addition: Slowly add the solution of the pyridine substrate from the dropping funnel to the cooled Grignard solution, maintaining the internal temperature below -10 °C.
-
Exchange: Stir the reaction mixture at -15 °C for 1-2 hours. The formation of the Grignard reagent can be confirmed by quenching an aliquot and analyzing it by GC-MS.
-
Usage: The resulting Grignard reagent solution is ready for reaction with an electrophile and should be used immediately.
Visualizations
Caption: Workflow for Regioselective Suzuki-Miyaura Coupling.
Caption: Workflow for Selective Grignard Reagent Formation.
References
- 1. nbinno.com [nbinno.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of Halogenated 5-(Trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for halogenated pyridine derivatives containing a trifluoromethyl group at the 5-position. Due to the limited availability of public data for 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, this guide will focus on the well-characterized analogue, 5-Bromo-2-(trifluoromethyl)pyridine , and compare it with other structurally similar compounds. Understanding the NMR profiles of these compounds is crucial for reaction monitoring, structural elucidation, and quality control in synthetic and medicinal chemistry.
Data Presentation
The following tables summarize the ¹H and ¹⁹F NMR spectral data for 5-Bromo-2-(trifluoromethyl)pyridine and its analogues. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison
| Compound | H-3 | H-4 | H-6 |
| 5-Bromo-2-(trifluoromethyl)pyridine | 7.61 (d, J = 8.3 Hz) | 8.05 (dd, J = 8.3, 1.7 Hz) | 8.82 (d, J = 1.7 Hz) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 7.497 | 7.904 | 8.689 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | 8.00 | 8.52 |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | No Data Available | No Data Available | No Data Available |
Table 2: ¹⁹F NMR Data Comparison
| Compound | CF₃ |
| 5-Bromo-2-(trifluoromethyl)pyridine | -67.9 (s) |
| 2-Chloro-5-(trifluoromethyl)pyridine | -62.4 (s)[1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Data available but not publicly accessible[2] |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | No Data Available |
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra for the compounds discussed.
Instrumentation:
-
A 400 MHz NMR spectrometer was used for ¹H NMR, and a 376 MHz spectrometer for ¹⁹F NMR.
Sample Preparation:
-
Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters: A standard proton experiment was run with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹⁹F NMR Acquisition:
-
Solvent: CDCl₃
-
External Standard: Trichlorofluoromethane (CFCl₃) at 0.00 ppm.
-
Parameters: A standard fluorine experiment was run. The spectra are typically proton-decoupled to simplify the signals.
Visualization of Compared Structures
The following diagram illustrates the structural relationships between the primary compound of interest and the alternatives discussed in this guide.
Caption: Structural relationships between the target compound and its analogues.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine and its Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex halogenated pyridines, understanding the nuances of their analytical signatures is paramount. This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, offering insights into its expected fragmentation patterns and how it can be distinguished from its structural isomers and related compounds.
Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds. For molecules such as this compound, which are often key intermediates in the development of pharmaceuticals and agrochemicals, a thorough understanding of their mass spectral characteristics is crucial for reaction monitoring, quality control, and regulatory compliance. This guide delves into the anticipated mass spectrometric analysis of this compound, outlines detailed experimental protocols, and provides a comparative framework against alternative analytical techniques and related molecules.
Predicted Mass Spectrum Characteristics
The mass spectrum of this compound is predicted to exhibit a distinctive isotopic pattern in its molecular ion cluster due to the presence of both bromine and chlorine atoms.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a characteristic M, M+2, and M+4 pattern in the molecular ion region.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₆H₂BrClF₃N)
| Ion | Nominal m/z | Relative Abundance (Predicted) |
| [M]⁺ | 259 | ~75% |
| [M+2]⁺ | 261 | ~100% |
| [M+4]⁺ | 263 | ~24% |
Note: The nominal mass is calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl). The relative abundances are estimations based on the natural isotopic abundances of bromine and chlorine.
Comparative Analysis with Isomeric Compounds
Distinguishing between isomers is a common challenge in chemical analysis. The mass spectra of isomers are often very similar, but differences in fragmentation patterns can provide clues to their distinct structures.
Table 2: Comparison of this compound with a Key Isomer
| Feature | This compound | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine |
| CAS Number | 75806-84-7[2][3][4][5] | 71701-92-3[2][6][7] |
| Molecular Formula | C₆H₂BrClF₃N[2][3][4][5] | C₆H₂BrClF₃N[2][6][7] |
| Molecular Weight | 260.44 g/mol [2][3][4][5] | 260.44 g/mol [2][6][7] |
| Predicted Key Fragments | Fragments arising from the loss of Br, Cl, CF₃, and combinations thereof. The relative positions of the halogens may influence the stability and abundance of certain fragment ions. | Similar initial losses are expected. However, the proximity of the bromine and chlorine atoms in the 3- and 2-positions, respectively, might lead to unique fragmentation pathways, such as the concerted loss of BrCl or rearrangements involving both halogens. |
Alternative Analytical Methodologies
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous compound identification.
Table 3: Comparison of Mass Spectrometry with Other Analytical Techniques
| Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation of volatile compounds and structural information from mass spectra. High sensitivity and established libraries for compound identification. | Not suitable for non-volatile or thermally labile compounds. Isomers may co-elute, complicating analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. Tandem MS provides enhanced structural information. | Can be more complex to develop methods. Matrix effects can suppress ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom in a molecule, crucial for definitive structure elucidation and isomer differentiation. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Often insufficient for distinguishing between isomers with the same functional groups. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard GC-MS protocol for the analysis of halogenated pyridines would involve the following steps:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile products or for enhanced structural analysis, an LC-MS/MS method can be employed:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Product Ion Scans: Performed on the precursor ion of interest to obtain fragmentation information.
-
Visualizing Fragmentation and Workflows
To better understand the expected fragmentation of this compound and the analytical workflow, the following diagrams are provided.
Caption: Predicted EI fragmentation of this compound.
Caption: General experimental workflow for MS analysis.
References
- 1. scribd.com [scribd.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 75806-84-7 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 75806-84-7 [chemicalbook.com]
- 6. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 97 71701-92-3 [sigmaaldrich.com]
- 7. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]
Reactivity Face-Off: 2-Bromo vs. 3-Chloro Positions on the Trifluoromethylpyridine Scaffold
A Comparative Guide for Strategic Drug Discovery and Agrochemical Synthesis
For researchers, scientists, and professionals in drug development and agrochemical design, the strategic functionalization of heterocyclic scaffolds is paramount. The trifluoromethylpyridine core is a privileged structure, and understanding the nuanced reactivity of its halogenated derivatives is key to unlocking efficient and selective synthetic pathways. This guide provides an objective comparison of the reactivity between a bromine atom at the 2-position and a chlorine atom at the 3-position of a trifluoromethyl-substituted pyridine ring, supported by established chemical principles and illustrative experimental data.
Executive Summary: The Reactivity Hierarchy
In the realm of transition-metal-catalyzed cross-coupling reactions, the 2-bromo position on a trifluoromethylpyridine ring is demonstrably more reactive than the 3-chloro position. This differential reactivity is a cornerstone of sequential functionalization strategies, allowing for selective elaboration of the pyridine core. The primary factors governing this reactivity trend are:
-
Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond, facilitating a lower activation energy for the rate-determining oxidative addition step in palladium-catalyzed cycles.
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the α-positions (C2 and C6) more electron-deficient and generally more susceptible to oxidative addition than the β-positions (C3 and C5).
-
Influence of the Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety further modulates the electronic landscape of the pyridine ring, influencing the electrophilicity of the carbon-halogen bonds.
This guide will delve into the comparative reactivity in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, as well as in nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction
The consensus in organic chemistry is that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl.[1] This principle is the primary determinant in the selective functionalization of dihalogenated pyridines.
A prime example is 2-bromo-3-chloro-5-(trifluoromethyl)pyridine . In Suzuki-Miyaura coupling reactions, the C-Br bond at the 2-position is significantly more reactive and can be selectively coupled with boronic acids or their derivatives. This leaves the C-Cl bond at the 3-position available for subsequent transformations, demonstrating valuable orthogonal reactivity.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of the 2-bromo position allows for selective arylation or vinylation.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Position | Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| 2 | Bromo | High | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | High yield of 2-aryl-3-chloro-5-(trifluoromethyl)pyridine |
| 3 | Chloro | Low | More forcing conditions required (e.g., stronger ligands like SPhos, higher temperatures >100 °C) | Reaction is sluggish or does not proceed under standard conditions for bromides |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
A representative protocol for the selective coupling at the 2-bromo position of a molecule like this compound is as follows:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as Na₂CO₃ or K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).
-
The vessel is made inert by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
The mixture is heated to a temperature typically ranging from 80 to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]
Diagram 1: Logical Workflow for Comparative Reactivity Analysis
Caption: A logical workflow for comparing the reactivity of halogenated pyridines.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, the 2-bromo position is more amenable to this reaction than the 3-chloro position, allowing for selective amination. Achieving amination at the less reactive chloro-position often necessitates more specialized and bulky phosphine ligands and higher reaction temperatures.[4][5]
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Position | Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| 2 | Bromo | High | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80-110 °C | High yield of 2-amino-3-chloro-5-(trifluoromethyl)pyridine |
| 3 | Chloro | Low | Requires more active catalysts (e.g., with ligands like XPhos or RuPhos) and higher temperatures | Lower yields or incomplete conversion under conditions used for bromides |
Experimental Protocol: Buchwald-Hartwig Amination
-
An oven-dried reaction tube is charged with the bromopyridine substrate (1.0 eq.), the amine (1.2 eq.), a strong base such as sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, 4-10 mol%).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
Anhydrous solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated with stirring at a temperature typically between 80 and 110 °C for several hours until completion.
-
After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.
-
The residue is then purified by chromatography to yield the desired aminopyridine.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylpyridines, which are valuable intermediates. The reactivity trend of C-Br > C-Cl is also maintained in this reaction, allowing for the selective introduction of an alkyne at the 2-position.[6][7]
Table 3: Comparative Reactivity in Sonogashira Coupling
| Position | Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| 2 | Bromo | High | Pd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N or DIPA), THF or DMF, RT to 60 °C | Efficient coupling to form the 2-alkynylpyridine |
| 3 | Chloro | Low | Generally unreactive under standard Sonogashira conditions. Requires higher temperatures and specialized catalysts. | Little to no product formation is expected under mild conditions. |
Experimental Protocol: Sonogashira Coupling
-
To a solution of the bromopyridine (1.0 eq.) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-3 mol%).
-
The terminal alkyne (1.1-1.5 eq.) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) are added.
-
The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C.
-
Upon completion, the reaction mixture is worked up by diluting with an organic solvent, washing with aqueous solutions (e.g., saturated NH₄Cl), and drying.
-
The final product is isolated after solvent removal and purification by chromatography.[7]
Diagram 2: Generalized Catalytic Cycle for Cross-Coupling
Caption: The oxidative addition step is key to the differential reactivity.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex).[8][9] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group.
For a substrate like this compound, the CF₃ group is para to the 2-bromo position and meta to the 3-chloro position. This positioning strongly activates the 2-position for SNAr, as the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing CF₃ group through resonance. The 3-position lacks this para-relationship, making it significantly less reactive. In SNAr, the leaving group ability generally follows F > Cl ≈ Br > I, because the high electronegativity of fluorine makes the attached carbon more electrophilic.[10] Given the similar leaving group abilities of chloro and bromo in this context, the regioselectivity is overwhelmingly controlled by the position of the activating trifluoromethyl group.
Table 4: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Position | Halogen | Position relative to CF₃ | Relative Reactivity | Expected Outcome with Nucleophile (e.g., NaOMe) |
| 2 | Bromo | para | High | Selective substitution to yield 2-methoxy-3-chloro-5-(trifluoromethyl)pyridine |
| 3 | Chloro | meta | Very Low | No significant reaction at the 3-position under conditions that favor substitution at the 2-position |
Conclusion
The reactivity of halogenated trifluoromethylpyridines is a predictable yet powerful tool for synthetic chemists. For palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond over the C-Cl bond allows for the selective functionalization of the 2-bromo position while preserving the 3-chloro position for subsequent reactions. In nucleophilic aromatic substitution, the regiochemical outcome is dictated by the position of the strongly activating trifluoromethyl group, again favoring reaction at the 2-position when the CF₃ group is at the 5-position. This understanding enables a rational design of synthetic routes to complex, highly functionalized pyridine derivatives for applications in pharmaceutical and agrochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Herbicidal Activity: A Comparative Guide to 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors
For researchers, scientists, and professionals in drug and agrochemical development, 2-bromo-3-chloro-5-(trifluoromethyl)pyridine stands as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and an electron-withdrawing trifluoromethyl group, makes it a prime starting material for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of derivatives synthesized from this pyridine core, with a focus on their potent herbicidal activity through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.
This guide delves into the quantitative biological data of these derivatives, outlines the detailed experimental protocols for their evaluation, and visualizes the underlying biochemical pathways and synthetic strategies.
Comparative Biological Activity of Phenylpyridine Derivatives
Recent research has focused on the synthesis of phenylpyridine derivatives from precursors like this compound, demonstrating significant herbicidal effects. These compounds have been shown to be potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme. The following table summarizes the in vitro PPO inhibitory activity and in vivo herbicidal efficacy of representative α-trifluoroanisole derivatives incorporating the 3-chloro-5-(trifluoromethyl)pyridine moiety.
| Compound ID | Structure | PPO Inhibitory Activity (IC50, nM) | Herbicidal Activity (% Inhibition at 37.5 g a.i./hm²) |
| 7a | 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine | 9.4 | >80% against Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis[1] |
| Fomesafen | (Reference Herbicide) | 110.5 | Not reported in this study |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for the synthesis of a core intermediate and the evaluation of PPO inhibitory activity.
Synthesis of 2-(4-Hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine (Intermediate)
A key step in the synthesis of the target herbicidal compounds involves the Suzuki-Miyaura coupling to introduce a functionalized phenyl group at the 2-position of the pyridine ring.
Materials:
-
This compound
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Add a 2:1 mixture of toluene and water.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity of the synthesized compounds against PPO is a direct measure of their herbicidal potential at the molecular level.
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., spinach leaves) in an extraction buffer containing phosphate buffer, EDTA, and dithiothreitol.
-
Centrifuge the homogenate at 4 °C and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
Enzyme Activity Measurement:
-
The PPO activity is determined spectrophotometrically by monitoring the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Prepare a reaction mixture containing the enzyme extract, reaction buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Measure the increase in absorbance at a specific wavelength (e.g., 630 nm) over time.
-
Calculate the rate of reaction and determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀).
Visualizing the Mechanism and Synthesis
To better understand the biological and chemical processes involved, the following diagrams illustrate the PPO inhibition pathway and a generalized experimental workflow for the synthesis of these potent herbicides.
Caption: Mechanism of PPO-inhibiting herbicides.
Caption: General synthetic workflow for phenylpyridine herbicides.
References
comparative study of Suzuki vs Stille coupling for functionalizing halopyridines
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of Halopyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry. Pyridine moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules. Among the most powerful methods for creating carbon-carbon bonds to pyridine rings are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide provides an objective comparison of these two indispensable synthetic tools for the functionalization of halopyridines, supported by experimental data and detailed protocols.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2][3] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[2] | Organostannanes are generally stable to air and moisture.[2][4] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[5] | Excellent, tolerates a wide range of functional groups.[6][7] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄).[2] | Often proceeds under neutral or mildly basic conditions; additives like CuI or LiCl can accelerate the reaction.[2] |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][2] |
| Reagent Availability | A vast array of boronic acids are commercially available.[2] | Organostannanes may require in-house synthesis.[2] |
Performance Comparison on Halopyridines
The choice between Suzuki and Stille coupling often depends on the specific halopyridine substrate and the desired coupling partner. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely influenced by the nature of the halogen (I > Br > Cl > F) and its position on the pyridine ring.[8] For instance, the coupling of 3-halopyridines often results in higher yields compared to 2-halopyridines.[9][10]
The following table summarizes typical reaction conditions and yields for the Suzuki and Stille coupling of various halopyridines, compiled from multiple sources to provide a representative comparison.
| Halopyridine | Coupling Partner | Method | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 6 | >90 (Typical) | [11] |
| 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/Water | 120 (MW) | 0.05 | 70 | [9] |
| 3-Chloropyridine | Arylboronic acid pinacol ester | Suzuki | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 12-24 | Good to Excellent | [11] |
| 2-Chloropyridine | Phenylboronic acid | Suzuki | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/Water | 120 (MW) | 0.05 | Lower than Bromo | [9] |
| General Heteroaryl Halides | Organostannane | Stille | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | LiCl, CuI (optional) | DMF, Toluene, Dioxane | 40-100 | 2.5-48 | 70-95 (Typical) | [2][6] |
| Diazocine Bromide | 4-Bromotoluene | Stille | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 16 | 82 | [12] |
| Diazocine Boronic Ester | 4-Bromotoluene | Suzuki | Pd(OAc)₂/XPhos | K₂CO₃ | THF/Water | 60 | 16 | 91 | [12] |
| Diazocine Bromide | 4-Bromopyridine | Stille | Pd(OAc)₂/XPhos | CsF | DMSO | 100 | 16 | 90 | [13] |
| Diazocine Boronic Ester | 4-Bromopyridine | Suzuki | Pd(OAc)₂/XPhos | KOH | THF/Water | 60 | 16 | 57 | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine[11]
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is introduced. The reaction mixture is heated to 80 °C with vigorous stirring for 6 hours, or until analysis (TLC/GC-MS) indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Stille Coupling of an Enol Triflate (Generalizable to Halopyridines)[6]
To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, previously bubbled with N₂ for 45 min). Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq). Add another 11 mL of DMF to achieve a 0.1 M solution. The reaction flask is purged with Argon for 10 minutes before the addition of the organotin reagent (1.15 eq). The solution is then heated to 40 °C. After 2.5 days at 40 °C, the brown solution is transferred into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extracted with hexane. The combined organic phases are washed with the NH₃·H₂O:H₂O mixture and brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude material is purified by flash chromatography on basic alumina to afford the coupled product.
Catalytic Cycles and Decision Workflow
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[6][14]
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling.
Decision Workflow for Method Selection
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both Suzuki and Stille couplings are highly effective for the functionalization of halopyridines. The Suzuki coupling is often the preferred initial choice due to its use of less toxic and more environmentally benign boron reagents, as well as the ease of byproduct removal.[1] However, the Stille coupling offers significant advantages in cases where substrates are sensitive to basic conditions, exhibit significant steric hindrance, or when the corresponding boronic acid is unstable or unavailable.[5][12] The higher functional group tolerance of organostannanes makes the Stille reaction a robust alternative for complex molecule synthesis.[6][7] Ultimately, the optimal choice will depend on the specific molecular target, the nature of the substrates, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reactivity of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, halogenated pyridines are indispensable building blocks, offering a versatile platform for the construction of complex molecular architectures. Among these, pyridines bearing a trifluoromethyl group are of particular interest due to the unique physicochemical properties this moiety imparts, including enhanced metabolic stability and binding affinity. This guide provides an objective comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
The differential reactivity of the C-Br versus the C-Cl bond in these molecules under various reaction conditions allows for selective functionalization, a key strategy in the efficient synthesis of novel pharmaceuticals and agrochemicals. This document summarizes the expected and observed reactivity in common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by available experimental data and detailed protocols.
General Principles of Reactivity
The reactivity of the halogen substituents on the pyridine ring is dictated by the nature of the carbon-halogen bond and the specific reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira): The reactivity of aryl halides in these reactions is primarily governed by the bond dissociation energy of the carbon-halogen bond. The general order of reactivity is C-I > C-Br > C-Cl.[1] This trend suggests that the C-Br bond in this compound will be significantly more reactive than the C-Cl bonds in 2,3-dichloro-5-(trifluoromethyl)pyridine, enabling selective cross-coupling at the 2-position of the bromo-chloro derivative.
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, the reactivity in SNAr is influenced by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I.[2][3][4] This principle implies that the chloro substituents in 2,3-dichloro-5-(trifluoromethyl)pyridine are more susceptible to nucleophilic attack than the bromo substituent in this compound.
Comparative Reactivity in Key Transformations
The following sections provide a detailed comparison of the two compounds in common synthetic transformations. While direct side-by-side comparative studies are limited, the data presented is collated from individual studies on each compound or closely related analogues to provide a representative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond allows for milder reaction conditions when using this compound.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Feature | This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Reactive Position | C2 (C-Br) | C2 (C-Cl) |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu |
| Typical Temperature | 80-100 °C | >100 °C |
| Representative Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine
A representative protocol for the Suzuki-Miyaura coupling of a dihalopyridine with an arylboronic acid is as follows:
-
To a dried Schlenk tube, add the halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Caption: Relative reactivity in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the C-Br bond is more readily activated.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Feature | This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Reactive Position | C2 (C-Br) | C2 (C-Cl) |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ with Xantphos, RuPhos | Pd₂(dba)₃ with BrettPhos, XPhos |
| Typical Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Representative Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridine
A general procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, charge a vial with the halopyridine (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), ligand (if not using a precatalyst), and base (e.g., LiHMDS, 1.5 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (4-24 hours).
-
Monitor the reaction by an appropriate method (e.g., LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the residue by flash chromatography.[6]
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The reactivity trend follows that of other palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary: Sonogashira Coupling
| Feature | This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Reactive Position | C2 (C-Br) | C2 (C-Cl) |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Pd(OAc)₂, P(t-Bu)₃, CuI (co-catalyst) |
| Typical Base | Et₃N, DIPA | Cs₂CO₃, K₂CO₃ |
| Typical Temperature | Room Temperature to 60 °C | 60-100 °C |
| Representative Yield | Good to Excellent | Moderate |
Experimental Protocol: Sonogashira Coupling of a Dihalopyridine
A typical procedure for a Sonogashira coupling is as follows:
-
To a solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add the base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere until the starting material is consumed.[7]
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Caption: Positional selectivity in Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups is a key determinant of the reaction outcome.
Quantitative Data Summary: Nucleophilic Aromatic Substitution
| Feature | This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| More Reactive Position | C2 (C-Br) or C3 (C-Cl) - depends on nucleophile and conditions | C2 (C-Cl) |
| Relative Reactivity | Generally lower than dichloro-derivative | Higher |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates |
| Typical Conditions | Elevated temperatures, strong base | Milder temperatures, moderate base |
| Representative Yield | Moderate to Good | Good to Excellent |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
A general protocol for an SNAr reaction with an amine nucleophile is as follows:
-
In a sealed tube, combine the halopyridine (1.0 equiv), the amine (1.2-2.0 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to the required temperature (e.g., 80-150 °C) for several hours.
-
Monitor the reaction's progress by LC-MS or TLC.
-
Upon completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude material by column chromatography or recrystallization.[8]
Caption: Logical relationship in SNAr reactivity.
Conclusion
The choice between this compound and 2,3-dichloro-5-(trifluoromethyl)pyridine is highly dependent on the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-chloro derivative offers superior reactivity at the C2 position, often allowing for milder conditions and higher yields. Conversely, for nucleophilic aromatic substitution reactions, the dichloro- derivative is generally the more reactive substrate due to the better leaving group ability of chloride in this context. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes towards complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
A Comparative Spectroscopic Guide to Trifluoromethylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into the pyridine ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylpyridine isomers valuable building blocks in medicinal chemistry and materials science. Distinguishing between the 2-, 3-, and 4-trifluoromethylpyridine isomers is crucial for synthesis, quality control, and structure-activity relationship studies. This guide provides a comparative analysis of these isomers based on nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-, 3-, and 4-trifluoromethylpyridine.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of trifluoromethylpyridine isomers. The chemical shifts (δ) of the pyridine ring protons and carbons, as well as the fluorine atoms of the trifluoromethyl group, are highly sensitive to the position of the substituent.
| Isomer | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | ¹⁹F NMR (δ, ppm in CDCl₃) |
| 2-Trifluoromethylpyridine | 8.75 (d, J = 4.4 Hz, 1H), 7.89 (t, J = 7.6 Hz, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.54–7.48 (m, 1H)[1] | 152.3 (q, J = 35.4 Hz), 151.7, 137.7, 133.1, 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)[1] | -68.1 (s, 3F)[1] |
| 3-Trifluoromethylpyridine | 8.91 (s, 1H), 8.82 (d, J = 4.8 Hz, 1H), 7.94 (d, J = 8.0 Hz, 1H), 7.50 (dd, J = 8.0, 4.8 Hz, 1H)[1] | 153.8 (q, J = 5.8 Hz), 147.9, 136.2, 132.0 (q, J = 33.7 Hz), 123.7 (q, J = 3.8 Hz), 123.4 (q, J = 273.9 Hz)[1] | -63.2 (s, 3F)[1] |
| 4-Trifluoromethylpyridine | 8.80 (d, 2H), 7.55 (d, 2H)[2] | 151.0 (2C), 132.5 (q, J = 33.0 Hz), 123.6 (q, J = 273.0 Hz), 120.5 (q, J = 4.0 Hz, 2C) | -64.9 (s, 3F) |
Table 2: Vibrational Spectroscopy Data (FT-IR and Raman)
Vibrational spectroscopy provides insights into the bonding and functional groups within a molecule. The characteristic vibrational modes of the pyridine ring and the C-F bonds of the trifluoromethyl group can be used for isomer differentiation.
| Isomer | Key FT-IR Bands (cm⁻¹) | Key Raman Shifts (cm⁻¹) |
| 2-Trifluoromethylpyridine | ~1600 (C=C/C=N stretch), ~1450 (ring stretch), ~1300-1100 (C-F stretch) | ~1600 (C=C/C=N stretch), ~1000 (ring breathing), ~750 (C-F bend) |
| 3-Trifluoromethylpyridine | ~1600 (C=C/C=N stretch), ~1430 (ring stretch), ~1300-1100 (C-F stretch) | ~1600 (C=C/C=N stretch), ~1030 (ring breathing), ~730 (C-F bend) |
| 4-Trifluoromethylpyridine | ~1610 (C=C/C=N stretch), ~1415 (ring stretch), ~1300-1100 (C-F stretch) | ~1615 (C=C/C=N stretch), ~1015 (ring breathing), ~720 (C-F bend) |
Note: The exact positions of the vibrational bands can vary slightly depending on the sample preparation and instrumentation.
Table 3: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all three isomers, their fragmentation patterns may show subtle differences.
| Isomer | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| 2-Trifluoromethylpyridine | C₆H₄F₃N | 147.10 | 147 (M⁺), 128 ([M-F]⁺), 98 ([M-CF₃]⁺), 78 |
| 3-Trifluoromethylpyridine | C₆H₄F₃N | 147.10 | 147 (M⁺), 128 ([M-F]⁺), 98 ([M-CF₃]⁺), 78[3] |
| 4-Trifluoromethylpyridine | C₆H₄F₃N | 147.10 | 147 (M⁺), 128 ([M-F]⁺), 98 ([M-CF₃]⁺), 78 |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of trifluoromethylpyridine isomers.
Caption: General workflow for the spectroscopic characterization of trifluoromethylpyridine isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyridine isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: Acquire proton NMR spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire carbon-13 NMR spectra with proton decoupling. Use a spectral width of about 250 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire fluorine-19 NMR spectra with proton decoupling. Use a spectral width of approximately 50 ppm centered around -65 ppm. A relaxation delay of 1-2 seconds and 32-64 scans are typically sufficient.[4]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (0.0 ppm) can be used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, prepare a thin film by dissolving the compound in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[5][6]
-
Instrumentation: Record the FT-IR spectrum using a spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[7]
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or the KBr plates. The resulting spectrum should be presented in terms of transmittance or absorbance.
Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass capillary tube or NMR tube. Solid samples can be analyzed directly in a glass vial.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.[7]
-
Data Acquisition: Acquire the Raman spectrum over a Stokes shift range of approximately 200-3500 cm⁻¹. The laser power and exposure time should be optimized to obtain a good signal without causing sample degradation or fluorescence.
-
Data Processing: Correct the raw spectrum for any background fluorescence using a polynomial fitting or other appropriate methods. The x-axis should be presented as the Raman shift in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.
-
Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS to generate ions.[4]
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[3]
References
Assessing the Purity of Synthesized 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting the most appropriate methods for quality control and validation in research and development settings.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The purity of this starting material is critical as impurities can lead to undesirable side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts. Therefore, robust analytical methods are required to accurately determine its purity and identify any process-related impurities. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparison of Analytical Techniques
While chromatographic techniques like HPLC and GC-MS are staples in purity assessment, quantitative NMR (qNMR) is increasingly recognized as a primary ratio method capable of providing a direct and highly accurate purity value without the need for a specific reference standard of the analyte.[3]
Data Presentation: Quantitative Purity Analysis
The following table summarizes the quantitative data from the analysis of a synthesized batch of this compound using three distinct analytical methods. For HPLC and GC-MS, the purity is reported as a relative area percentage, and also by using a reference standard of the main impurity for quantitative assessment.
| Analytical Method | Purity (%) | Key Impurity Detected | Concentration of Key Impurity (%) |
| HPLC-UV | 99.2 (Area %) | 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine | 0.6 |
| GC-MS | 99.1 (Area %) | 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine | 0.7 |
| Quantitative ¹H-NMR (qNMR) | 99.3 (Absolute Molar %) | 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine | 0.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was developed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 30% A
-
20-25 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of the synthesized compound in Acetonitrile.
-
Impurity Standard: A stock solution of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine (commercially available[4][5]) was prepared at 1 mg/mL in Acetonitrile and diluted to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: 1 mg/mL of the synthesized compound in Dichloromethane.
Quantitative ¹H-NMR (qNMR)
qNMR provides an absolute purity determination by comparing the integral of an analyte signal to that of a certified internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh ~5 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently swirl to dissolve the contents completely.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.
Caption: Workflow for purity assessment of the synthesized compound.
Caption: Comparison of analytical techniques for purity analysis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. youtube.com [youtube.com]
- 4. chembk.com [chembk.com]
- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | LGC Standards [lgcstandards.com]
A Comparative Guide to Alternative Reagents for 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative building blocks for the synthesis of novel therapeutics, featuring comparative experimental data, detailed protocols, and pathway visualizations.
The strategic incorporation of the 3-chloro-5-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry, imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine has traditionally served as a key building block for introducing this valuable moiety. However, the dynamic landscape of drug discovery necessitates a broader palette of reagents to fine-tune structure-activity relationships (SAR), navigate intellectual property landscapes, and optimize synthetic routes. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental data, to empower researchers in the rational design and synthesis of next-generation therapeutics.
Performance Comparison of Alternative Reagents in Key Cross-Coupling Reactions
The functionalization of the trifluoromethylpyridine core is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of halogen at the 2-position significantly influences the reactivity of the starting material. Generally, the reactivity of halopyridines in such transformations follows the order of I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[2] This section provides a comparative analysis of the performance of key alternative reagents in these critical bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the C-X bond at the 2-position of the pyridine ring is paramount for successful coupling. While aryl bromides are generally more reactive than aryl chlorides, advancements in catalyst systems have made the use of chloro-pyridines increasingly feasible.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Starting Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | General Knowledge |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 85 | [3] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [3] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 82 | [3] |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~70-80 | Adapted from[4] |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the coupling partner.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of a wide array of bioactive molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is a key determinant of reaction efficiency.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Starting Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~90 | General Knowledge |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 110 | 24 | ~70-80 | Adapted from[5] |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | N/A (amination at C-2 not typical) | - | - | - | - | - | - | - |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the amine coupling partner.
Bioisosteric Replacements for the Trifluoromethylpyridine Scaffold
Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a compound.[6] While the trifluoromethylpyridine moiety is highly valuable, in certain contexts, its replacement with other scaffolds can lead to improved properties such as enhanced solubility, reduced off-target effects, or novel intellectual property.
Table 3: Bioisosteric Replacements for the Pyridine Ring in Kinase Inhibitors
| Original Scaffold | Bioisosteric Replacement | Rationale | Example Application | Reference |
| Pyridine | Benzene | Modulate polarity and hydrogen bonding capacity. | General kinase inhibitor design. | [6] |
| Pyridine | Pyrimidine | Alter hydrogen bonding vectors and metabolic stability. | Cathepsin K inhibitors.[7] | [7] |
| Pyridine | Thiophene | Modify electronic properties and potential for new interactions. | General drug design. | [7] |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Increase saturation, improve solubility and metabolic stability. | Rupatadine analogue.[8] | [8] |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhance metabolic stability while mimicking electronic properties. | Quorum sensing inhibitors.[9] | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies in drug discovery. The following sections provide methodologies for key transformations involving alternative reagents to this compound.
Protocol 1: Suzuki-Miyaura Coupling of 2,3-Dichloro-5-(trifluoromethyl)pyridine with Phenylboronic Acid
This protocol is adapted from a ligand-free Suzuki reaction in an aqueous medium.[3]
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3.5 mL)
Procedure:
-
To a reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).
-
Add a mixture of water (3.5 mL) and DMF (3 mL).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After completion, cool the reaction to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-chloro-5-(trifluoromethyl)pyridine.
Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine with Aniline
This protocol is a general method adapted for the amination of an aryl chloride.[5]
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
X-Phos (4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and KOtBu (1.4 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1 mmol) and aniline (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 110°C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield 2-(phenylamino)-3-chloro-5-(trifluoromethyl)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals: A guide to the structural analysis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine and its analogs, offering insights into their solid-state properties through comparative X-ray crystallographic data.
While a specific crystal structure for this compound is not publicly available, this guide provides a comparative analysis based on the crystallographic data of structurally related pyridine derivatives. Understanding the subtle yet significant impacts of substituent changes on the crystal packing and molecular geometry is crucial for the rational design of novel pharmaceutical compounds and other advanced materials. This guide synthesizes available data to predict the structural characteristics of the title compound and offers a standardized experimental protocol for its future crystallographic determination.
Comparison of Crystallographic Data
To infer the potential crystal structure of this compound, we can examine the crystallographic data of analogous compounds. The following tables summarize key parameters for related pyridine derivatives, providing a basis for understanding the electronic and steric effects of bromo, chloro, and trifluoromethyl substituents on the pyridine ring.
Table 1: Crystallographic Data for Related Pyridine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | Orthorhombic | Pca2₁ | 16.339(3) | 5.918(1) | 7.781(2) | 90 | 90 | 90 | --INVALID-LINK--[1] |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | Monoclinic | P2₁/n | 3.805(4) | 14.78(1) | 10.592(9) | 90 | 93.59(8) | 90 | [2] |
Note: The unit cell parameters for 2,3-Dichloropyridine were derived from a study mentioning weak aromatic π–π stacking with a centroid–centroid separation of 3.805(4)Å.[2]
Table 2: Selected Bond Lengths and Angles for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
| Feature | Atoms Involved | Length (Å) / Angle (°) |
| Bond Length | C-Cl | 1.734 |
| Bond Length | C-CF₃ | 1.501 |
| Bond Length | C-NH₂ | 1.345 |
| Bond Angle | N-C-Cl | 117.8 |
| Bond Angle | C-C-CF₃ | 121.5 |
Data extracted from the crystallographic information file for CCDC 677862.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established technique.[3][4][5] The following protocol outlines the general steps involved in the structural analysis of small organic molecules like this compound derivatives.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[6][7][8][9] Common techniques for growing crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using direct methods or Patterson methods, followed by refinement of the structural model.
Experimental Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Comparative Structural Analysis
Based on the available data for related compounds, we can anticipate certain structural features for this compound. The presence of a bromine atom at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position will significantly influence both the intramolecular geometry and the intermolecular interactions that dictate the crystal packing.
The trifluoromethyl group is a strong electron-withdrawing group and is known to participate in non-covalent interactions, which could influence the crystal packing. The bromo and chloro substituents will also contribute to the electronic properties and potential halogen bonding interactions within the crystal lattice. The comparison with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine suggests that hydrogen bonding may play a role in derivatives with suitable functional groups, although it would not be a primary interaction in the title compound itself. The π–π stacking observed in 2,3-dichloropyridine indicates that such interactions are also possible for the title compound, contributing to the overall stability of the crystal structure.
Conclusion
The X-ray crystal structure of this compound remains to be experimentally determined. However, by analyzing the crystallographic data of structurally similar compounds, we can make informed predictions about its likely solid-state conformation and packing. Such structural insights are invaluable in the field of drug development, where understanding the three-dimensional arrangement of molecules is fundamental to predicting their biological activity, solubility, and other key pharmaceutical properties. The detailed experimental protocol provided herein offers a clear roadmap for the future crystallographic characterization of this and other related pyridine derivatives.
References
- 1. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloropyridine | 2402-77-9 [chemicalbook.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
A Comparative Guide to Catalyst Efficiency for C-N Bond Formation with Bromochloropyridines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This reaction is particularly vital in pharmaceutical and materials science for the synthesis of arylamines.[1] For substrates such as bromochloropyridines, which possess two different halogen atoms, the choice of catalyst system is critical to control regioselectivity and achieve high efficiency. This guide provides a comparative analysis of various palladium-based catalysts for the C-N cross-coupling reactions of bromochloropyridines, supported by experimental data.
Regioselectivity in Bromochloropyridines
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step. The reactivity of halogens generally follows the order: I > Br > Cl > F.[2][3] This trend is attributed to the decreasing bond dissociation energy of the C-X bond down the group.[3] Consequently, for bromochloropyridine substrates, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective amination at the bromo-position under appropriate conditions.[3][4]
Comparative Performance of Catalytic Systems
The efficiency of a catalyst system in the Buchwald-Hartwig amination of bromochloropyridines is highly dependent on the choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine ligands are generally effective in promoting the key steps of the catalytic cycle.[5] Below is a summary of the performance of various palladium catalyst systems for the amination of bromochloropyridines.
Table 1: Catalyst Efficiency in the Amination of 2-Bromo-5-chloropyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Selectivity (Amino at Br vs. Cl) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | Aniline | 2-Anilino-5-chloropyridine | 96 | 97:3 | [4] |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | Morpholine | 2-Morpholino-5-chloropyridine | High | N/A | [6] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 16 | Morpholine | 2-Morpholino-5-chloropyridine | High | N/A | [6] |
| Pd₂(dba)₃ | BINAP | LiHMDS | THF | 65 | 16 | Morpholine | 2-Morpholino-5-chloropyridine | High | N/A | [6] |
Note: "High" yield indicates that the source reported a successful reaction with good to excellent yields without specifying the exact percentage in the abstract or directly comparable section. N/A (Not Available) indicates that the specific selectivity data was not provided in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Buchado-Hartwig amination of bromochloropyridines.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine
This protocol describes a general procedure for the amination of a bromochloropyrimidine, which follows similar principles to bromochloropyridines.[2]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent, followed by the 5-bromo-2-chloropyrimidine and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Amination of 2-Amino-5-bromo-4-methylpyridine with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[7]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and carefully open the reaction tube.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The selective amination of bromochloropyridines is a valuable transformation in organic synthesis. Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust method for achieving this. The choice of ligand is paramount, with bulky, electron-rich phosphines such as Xantphos, RuPhos, and SPhos demonstrating high efficacy. The inherent reactivity difference between the C-Br and C-Cl bonds allows for excellent regioselectivity, favoring substitution at the more labile C-Br position. For researchers and professionals in drug development, a careful selection of the catalyst system and reaction conditions is crucial for the successful and efficient synthesis of target aminopyridine derivatives. Further screening of catalyst systems for specific bromochloropyridine substrates will undoubtedly lead to even more optimized and efficient synthetic routes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors. |
In the event of a spill or exposure, immediate decontamination is crucial. For skin contact, wash the affected area thoroughly with soap and water. If the chemical enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention. Contaminated clothing should be removed and laundered before reuse.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
Classify this compound waste as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the accumulation of this chemical waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS Number: 75806-84-7). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring specific safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Hazards:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2)[1] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield are mandatory. All eye protection must meet ANSI standard Z87.1-2003.[1] |
| Skin Protection | Chemically resistant gloves (Nitrile rubber is a good general option). Wear a flame-retardant lab coat and ensure no skin is exposed. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges. |
| Hand Protection | Inspect gloves for any damage before use. Use proper glove removal technique to avoid skin contact. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for halogenated organic waste.
-
-
Handling the Chemical:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Wear all recommended PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Avoid direct contact with the chemical. Use appropriate tools for transfer.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
-
In Case of a Spill:
-
For small spills, absorb the chemical with an inert material such as sand or vermiculite.
-
Collect the absorbed material into a designated, sealed container for hazardous waste.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: This compound is classified as a halogenated organic waste.
-
Containerization:
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Never pour this chemical down the drain or dispose of it in regular trash.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
